An In-depth Technical Guide to 3-Bromo-4-nitrophenol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to 3-Bromo-4-nitrophenol. The information is intended for researchers, scienti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to 3-Bromo-4-nitrophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
3-Bromo-4-nitrophenol is an aromatic organic compound characterized by a phenol (B47542) ring substituted with a bromine atom and a nitro group.
In a flask maintained at 0-5°C, slowly add concentrated sulfuric acid (10.0 mL, 187.4 mmol) to a solution of sodium nitrate (13.5 g, 159.6 mmol) in water (30 mL).[4]
To this mixture, add a solution of 3-bromophenol (12.0 g, 69.4 mmol) dissolved in ethanol (25 mL).[4]
Stir the reaction mixture overnight at room temperature.[4]
Pour the reaction mixture into ice water (300 mL) and extract with dichloromethane (3 x 100 mL).[4]
Combine the organic layers and dry over anhydrous sodium sulfate.[4]
Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate eluent to yield 3-Bromo-4-nitrophenol as a yellow solid.[4]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Bromo-4-nitrophenol, a valuable intermediate in organic synth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Bromo-4-nitrophenol, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] This document details established experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to ensure clarity and reproducibility in a laboratory setting.
Introduction
3-Bromo-4-nitrophenol is a substituted aromatic compound featuring bromine and nitro functionalities on a phenol (B47542) backbone.[1] These functional groups provide multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules.[1] Its applications span various fields, including the preparation of dyes, agrochemicals, and, most notably, as a precursor in pharmaceutical synthesis.[1] This guide explores the most common and effective methods for its preparation.
Core Synthesis Pathways
The synthesis of 3-Bromo-4-nitrophenol can be approached through several strategic routes. The most direct and widely reported methods include the nitration of 3-bromophenol (B21344) and the regioselective bromination of 4-nitrophenol (B140041). An alternative pathway involves a Sandmeyer-type reaction starting from 3-nitro-4-aminophenol.
Pathway 1: Nitration of 3-Bromophenol
This is arguably the most straightforward and commonly employed method for the synthesis of 3-Bromo-4-nitrophenol. The reaction involves the electrophilic nitration of 3-bromophenol using a nitrating agent, typically a mixture of a nitrate (B79036) salt and a strong acid. The hydroxyl group of the phenol is a strongly activating, ortho-, para-director, while the bromine atom is a deactivating but also ortho-, para-directing group. The directing effects of both substituents favor the introduction of the nitro group at the C4 position (para to the hydroxyl group and ortho to the bromine).
Caption: Synthetic pathway via nitration of 3-bromophenol.
Pathway 2: Regioselective Bromination of 4-Nitrophenol
The direct bromination of 4-nitrophenol presents a challenge due to the high reactivity of the phenol ring, which can lead to over-bromination and the formation of di-substituted products such as 2,6-dibromo-4-nitrophenol. However, regioselective methods have been developed to favor the desired mono-brominated product. One such method employs potassium bromide (KBr) in the presence of ZnAl–BrO3−–layered double hydroxides (LDHs) as the brominating system.[2] In this case, the strong electron-withdrawing nitro group deactivates the ring, but the powerful activating effect of the hydroxyl group still directs the incoming electrophile to the positions ortho to it.
Caption: Synthetic pathway via regioselective bromination.
Pathway 3: Sandmeyer-Type Reaction from 3-Nitro-4-aminophenol
An alternative route involves the conversion of a primary aromatic amine to a halide via a diazonium salt intermediate, a process known as the Sandmeyer reaction. In this synthesis, 3-nitro-4-aminophenol is first diazotized, and the resulting diazonium salt is then treated with a bromide source, typically cuprous bromide, to introduce the bromine atom at the C4 position.[3]
Caption: Sandmeyer-type reaction pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic pathways to 3-Bromo-4-nitrophenol.
Parameter
Pathway 1: Nitration of 3-Bromophenol
Pathway 2: Regioselective Bromination of 4-Nitrophenol
In a reaction vessel, slowly add concentrated sulfuric acid (10.0 mL, 187.4 mmol) dropwise to a solution of sodium nitrate (13.5 g, 159.6 mmol) in water (30 mL). Maintain the reaction temperature between 0-5 °C using an ice bath.[5]
Subsequently, add a solution of 3-bromophenol (12.0 g, 69.4 mmol) dissolved in ethanol (25 mL) to the reaction mixture.[5]
Stir the reaction mixture overnight at room temperature.[5]
Pour the reaction mixture into ice water (300 mL) and extract with dichloromethane (3 x 100 mL).[5]
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]
Purify the crude product by silica (B1680970) gel column chromatography using a 30% ethyl acetate (B1210297) in hexane (B92381) solution as the eluent to afford 3-Bromo-4-nitrophenol as a yellow solid.[5]
The synthesis and characterization of 3-Bromo-4-nitrophenol typically follow a standardized workflow to ensure product purity and structural confirmation.
Physical and chemical properties of 3-Bromo-4-nitrophenol
An In-depth Technical Guide to 3-Bromo-4-nitrophenol Introduction 3-Bromo-4-nitrophenol is an aromatic organic compound belonging to the substituted nitrophenol family. It is characterized by a phenol (B47542) ring subst...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to 3-Bromo-4-nitrophenol
Introduction
3-Bromo-4-nitrophenol is an aromatic organic compound belonging to the substituted nitrophenol family. It is characterized by a phenol (B47542) ring substituted with a bromine atom, a nitro group, and a hydroxyl group.[1] This compound serves as a versatile intermediate and building block in organic synthesis.[1] Its utility extends to the development of pharmaceuticals, dyes, and agrochemicals.[1] Furthermore, research has indicated its potential antimicrobial, antifungal, antioxidant, and enzyme-inhibiting properties, making it a subject of interest for drug development professionals.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety protocols for researchers and scientists.
Physical and Chemical Properties
3-Bromo-4-nitrophenol is a yellow to brown crystalline solid at room temperature.[1][2][3] It is sparingly soluble in water but shows slight solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Ethyl Acetate (B1210297), and Methanol.[1][2]
Table 1: Chemical Identifiers for 3-Bromo-4-nitrophenol
Structural confirmation of 3-Bromo-4-nitrophenol is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][7]
Note: NMR data is dependent on solvent and instrument frequency. The data presented is from a specific experimental record.
Synthesis and Experimental Protocols
The most common method for synthesizing 3-Bromo-4-nitrophenol is through the electrophilic aromatic substitution (nitration) of 3-bromophenol (B21344).[2][3][7] This reaction typically yields a mixture of isomers, requiring purification to isolate the desired product.[3]
Caption: General workflow for the synthesis of 3-Bromo-4-nitrophenol.
Detailed Experimental Protocol: Nitration of 3-Bromophenol
This protocol is adapted from published synthesis procedures.[2][7]
Preparation of Nitrating Mixture : In a reaction vessel, slowly add concentrated sulfuric acid (98%, 10.0 mL, 187.4 mmol) dropwise to a solution of sodium nitrate (B79036) (13.5 g, 159.6 mmol) in water (30 mL). Maintain the temperature of the mixture between 0-5°C using an ice bath.[7]
Addition of Substrate : Prepare a solution of 3-bromophenol (12.0 g, 69.4 mmol) dissolved in ethanol (B145695) (25 mL). Add this solution dropwise to the cold nitrating mixture.[7]
Reaction : Stir the resulting reaction mixture overnight at room temperature, allowing the reaction to proceed to completion.[7]
Workup : Pour the reaction mixture into 300 mL of ice water to quench the reaction.[7]
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 100 mL).[7]
Drying and Concentration : Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure.[7]
Purification : Purify the crude product by silica gel column chromatography using a 30% ethyl acetate in hexane (B92381) solution as the eluent. This will separate the desired 3-bromo-4-nitrophenol isomer from other byproducts.[7]
Characterization : Confirm the structure and purity of the final product, a yellow solid, using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
Reactivity and Applications
The chemical reactivity of 3-Bromo-4-nitrophenol is governed by its three functional groups: the phenolic hydroxyl, the nitro group, and the bromine atom. These sites allow for a variety of chemical transformations, making it a valuable synthetic intermediate.[1]
Phenolic Hydroxyl (-OH) : Can undergo O-alkylation, O-acylation, and acts as a directing group in further electrophilic substitutions.
Nitro Group (-NO₂) : Can be reduced to an amino group (-NH₂), which is a key transformation for the synthesis of many pharmaceutical compounds.
Bromo Group (-Br) : Can be substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds.
Its established and potential applications are diverse, stemming from its utility as a building block and its intrinsic biological properties.[1]
Caption: Logical relationships between the structure and applications of 3-Bromo-4-nitrophenol.
Safety and Handling
3-Bromo-4-nitrophenol is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][5][8]
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9] Handle in a well-ventilated area or under a chemical fume hood.[9]
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from strong oxidizing agents and strong bases.[9] The compound is noted to be light and air sensitive, so storage under an inert atmosphere is recommended.[2][8]
Handling : Avoid breathing dust.[9] Do not eat, drink, or smoke when using this product.[8] Wash hands and any exposed skin thoroughly after handling.[8][9]
Spills : In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[9]
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9] Avoid release to the environment.[8]
Conclusion
3-Bromo-4-nitrophenol is a key chemical compound with significant utility in synthetic chemistry and potential in life sciences. Its well-defined physical and chemical properties, along with established synthesis routes, make it a reliable reagent for researchers. The reactivity of its functional groups provides a platform for creating a wide array of more complex molecules for the pharmaceutical, agrochemical, and dye industries. Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous nature. Further research into its biological activities may uncover new therapeutic applications.
Spectroscopic Profile of 3-Bromo-4-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-nitrophenol, a key intermediate in various chemical syntheses...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-nitrophenol, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 3-Bromo-4-nitrophenol. This information is crucial for the identification and characterization of this compound in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
Solvent
7.99
Doublet (d)
9
H-5
DMSO-d₆
7.18
Doublet (d)
3
H-2
DMSO-d₆
6.91
Doublet of doublets (dd)
9, 3
H-6
DMSO-d₆
Table 2: IR Spectroscopic Data
Wavenumber (cm⁻¹)
Description
Sample Preparation
3450
O-H stretch (broad)
KBr pellet
1612
Aromatic C=C stretch
KBr pellet
1578
Asymmetric NO₂ stretch
KBr pellet
1527
Aromatic C=C stretch
KBr pellet
1475
Aromatic C=C stretch
KBr pellet
1311
Symmetric NO₂ stretch
KBr pellet
1235
C-O stretch
KBr pellet
1186
C-H in-plane bend
KBr pellet
Note: Explicit experimental ¹³C NMR and mass spectrometry data for 3-Bromo-4-nitrophenol were not available in the searched literature. The structure is often confirmed by these methods, but specific peak values have not been published in the aggregated sources. Predicted mass spectrometry data suggests a molecular ion peak [M]⁺ at an m/z of approximately 217 and 219, reflecting the isotopic distribution of bromine.
Experimental Protocols
The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.
Sample Preparation: A small quantity (5-10 mg) of purified 3-Bromo-4-nitrophenol is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: The NMR spectrum is recorded at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
IR spectra for solid samples like 3-Bromo-4-nitrophenol are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
Approximately 1-2 mg of the dry solid sample is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
The mixture is then compressed in a pellet press under high pressure to form a thin, transparent or translucent pellet.
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
Data Analysis: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, with common ionization techniques for this type of molecule being Electron Ionization (EI) or Electrospray Ionization (ESI).
Sample Introduction: The sample can be introduced directly into the ion source, or via a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.
Ionization:
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment. This method provides information about the molecular weight and structural fragments.
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming charged droplets from which ions are desorbed. This is a softer ionization technique that often keeps the molecular ion intact.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion at its specific m/z value.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of 3-Bromo-4-nitrophenol.
Foundational
Technical Guide: Physicochemical Properties of 3-Bromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility and melting point of 3-Bromo-4-nitrophenol, a key intermediate in various chemical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and melting point of 3-Bromo-4-nitrophenol, a key intermediate in various chemical syntheses. The information herein is intended to support research, development, and quality control activities.
Core Physicochemical Data
The following tables summarize the key quantitative data for the melting point and solubility of 3-Bromo-4-nitrophenol.
Detailed methodologies for the determination of melting point and solubility are crucial for reproducible results. The following are standard experimental protocols.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.
Apparatus:
Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.
Glass capillary tubes (thin-walled, one end sealed).
Mortar and pestle.
Spatula.
Procedure:
Sample Preparation: A small amount of dry 3-Bromo-4-nitrophenol is finely ground using a mortar and pestle.
Capillary Loading: The powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to a liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
Analytical balance.
Vials with screw caps.
Constant temperature shaker or incubator.
Syringe filters (e.g., 0.45 µm pore size).
Volumetric flasks.
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument.
Procedure:
Preparation of a Saturated Solution: An excess amount of 3-Bromo-4-nitrophenol is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, etc.). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
Equilibration: The vial is sealed and placed in a constant temperature shaker. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
Sample Collection and Filtration: After equilibration, the mixture is allowed to stand to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.
Quantification: The concentration of 3-Bromo-4-nitrophenol in the clear filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as g/L or mg/mL.
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for determining the key physicochemical properties of 3-Bromo-4-nitrophenol.
Caption: Experimental workflow for melting point determination.
Caption: Experimental workflow for solubility determination.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known isomers of the molecular formula C6H4BrNO3, with a primary focus on 4-Bromo-3-nitropheno...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isomers of the molecular formula C6H4BrNO3, with a primary focus on 4-Bromo-3-nitrophenol due to the availability of scientific data. This document summarizes key chemical properties, experimental protocols for synthesis, and discusses the limited available information on the biological activity of these compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Isomers and Physicochemical Data
The molecular formula C6H4BrNO3 corresponds to two primary identified isomers. The quantitative data for these compounds are summarized in the table below for ease of comparison.
An In-depth Technical Guide on the Reactivity of the Bromine and Nitro Groups in 3-Bromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical reactivity of the bromine and nitro functional groups in 3-bromo-4-nitrophen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the bromine and nitro functional groups in 3-bromo-4-nitrophenol. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals, owing to the distinct and complementary reactivity of its substituents. This document details the key transformations involving the bromine and nitro groups, including nucleophilic aromatic substitution, reduction, and the influence of these groups on the overall reactivity of the aromatic ring. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to serve as a practical resource for laboratory and development settings.
Introduction
3-Bromo-4-nitrophenol is a substituted aromatic compound featuring a hydroxyl, a bromine, and a nitro group. The interplay of the electronic effects of these substituents dictates the molecule's reactivity, making it a versatile building block. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the bromine atom and the aromatic ring itself. This guide will focus on the two primary reactive sites for transformations beyond the phenolic hydroxyl group: the bromine and nitro moieties.
Reactivity of the Bromine Group: Nucleophilic Aromatic Substitution (SNAr)
The bromine atom in 3-bromo-4-nitrophenol is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group para to the bromine atom activates the aromatic ring towards nucleophilic attack. This activation is a result of the stabilization of the negatively charged intermediate, the Meisenheimer complex, through resonance delocalization of the negative charge onto the nitro group.
While specific experimental data for SNAr reactions on 3-bromo-4-nitrophenol with a wide range of nucleophiles is not extensively documented in readily available literature, the general principles of SNAr on activated aryl halides are well-established. A related compound, 3-bromo-4-nitropyridine, undergoes nucleophilic substitution with amines, suggesting that 3-bromo-4-nitrophenol would behave similarly.[1][2]
Table 1: Predicted Amenability of 3-Bromo-4-nitrophenol to Nucleophilic Aromatic Substitution
Caption: Generalized mechanism for the nucleophilic aromatic substitution of 3-bromo-4-nitrophenol.
Reactivity of the Nitro Group: Chemoselective Reduction
The nitro group of 3-bromo-4-nitrophenol can be selectively reduced to an amino group, yielding 3-amino-4-bromophenol (B174537). This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The primary challenge in this reduction is to achieve chemoselectivity, preserving the bromine substituent, which is susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.
Several methods can be employed for the chemoselective reduction of aromatic nitro compounds in the presence of halogens.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation using a hydrogen donor like hydrazine (B178648)hydrate (B1144303) in the presence of a catalyst such as iron oxide is an effective method. This approach often provides good selectivity for the nitro group reduction without affecting the bromo substituent.
Metal-Acid Systems
Classical reduction methods using metals like iron, tin, or zinc in an acidic medium are also viable. These methods are generally robust but may require careful control of reaction conditions to maintain selectivity.
Table 2: Experimental Protocol for the Reduction of a Related Nitro-Bromophenol Derivative
Parameter
Value
Starting Material
3-Nitro-4-bromophenol
Reagents
Iron oxide (catalyst), Hydrazine hydrate, Ethanol
Temperature
50-100 °C
Reaction Time
2-5 hours
Product
3-Amino-4-bromophenol
Yield
Not specified in the provided abstract, but the method is described as having a "high product yield".[3][4]
Experimental Protocol: Reduction of 3-Nitro-4-bromophenol [Adapted from Patent CN102060717A]
Dissolve the 3-nitro-4-bromophenol solid in ethanol.
Add an iron oxide catalyst to the solution.
Heat the mixture to a temperature between 50-100 °C.
Add an aqueous solution of hydrazine hydrate to the heated mixture.
Maintain the reaction for 2-5 hours.
Upon completion, the product, 3-amino-4-bromophenol, is isolated.
Note: This protocol is for a constitutional isomer of the target product. Due to the similar electronic environment, a comparable reactivity and selectivity are expected for 3-bromo-4-nitrophenol.
Visualizing the Reduction Workflow
Caption: Experimental workflow for the chemoselective reduction of the nitro group.
Other Reactions and Reactivity Considerations
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide. This increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic substitution and facilitating reactions such as Williamson ether synthesis. A known example is the benzylation of 3-bromo-4-nitrophenol with benzyl (B1604629) bromide in the presence of a base to afford 1-bromo-2-(benzyloxy)-4-nitrobenzene in high yield.[5]
Table 3: Quantitative Data for Benzylation of 3-Bromo-4-nitrophenol
The aromatic ring of 3-bromo-4-nitrophenol is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and bromo groups. The hydroxyl group is an activating, ortho, para-director. However, the positions ortho and para to the hydroxyl group are already substituted. The position ortho to the hydroxyl and meta to the nitro group (C6) is the most likely site for further electrophilic attack, although harsh reaction conditions may be required.
Cross-Coupling Reactions
The carbon-bromine bond in 3-bromo-4-nitrophenol can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This would allow for the formation of a new carbon-carbon bond at the C3 position, providing a route to biphenyl (B1667301) derivatives and other complex structures. The success of such reactions would depend on the choice of catalyst, ligand, and base to be compatible with the other functional groups present.
Conclusion
3-Bromo-4-nitrophenol is a versatile chemical intermediate with distinct reactivity at its bromine and nitro functional groups. The bromine atom is activated for nucleophilic aromatic substitution, while the nitro group can be chemoselectively reduced to an amine. The hydroxyl group can be derivatized, and the aromatic ring, although deactivated, may undergo further substitution under specific conditions. The strategic manipulation of these functional groups allows for the synthesis of a wide range of more complex molecules, making this compound a valuable tool for researchers in drug discovery and materials science. Further investigation into the specific reaction conditions and quantitative outcomes for a broader range of transformations on 3-bromo-4-nitrophenol would be beneficial for expanding its synthetic utility.
A Technical Guide to Modern Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Modern organic synthesis has been revolutionized by the development of powerful new catalytic methods. These strategies offer unprecedented efficiency, sele...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Modern organic synthesis has been revolutionized by the development of powerful new catalytic methods. These strategies offer unprecedented efficiency, selectivity, and sustainability, enabling the construction of complex molecular architectures that were previously inaccessible. This guide explores two transformative pillars of contemporary synthesis—Visible-Light Photoredox Catalysis and Palladium-Catalyzed C-H Activation—providing in-depth technical details, experimental protocols, and a comparative analysis of their applications.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, utilizing light energy to facilitate single-electron transfer (SET) processes under remarkably mild conditions.[1][2] This approach allows for the generation of highly reactive radical intermediates from stable precursors, unlocking novel bond-forming pathways that are often complementary to traditional two-electron chemistry.[1][3][4] The catalysts, typically transition metal complexes of ruthenium or iridium, or organic dyes, can be excited by low-energy visible light (e.g., from household bulbs or LEDs) to a state that is both a stronger oxidant and a stronger reductant than its ground state.[2][5][6]
Core Principles and Catalytic Cycle
The fundamental principle of photoredox catalysis involves the photo-excitation of a catalyst (PC) to its excited state (PC*). This energized species can then engage with a substrate through either an oxidative or reductive quenching cycle.[2]
Reductive Quenching: The excited catalyst (PC*) accepts an electron from a donor molecule, generating a more potent reductant (PC⁻) that can then reduce a substrate to initiate the reaction.
Oxidative Quenching: The excited catalyst (PC*) donates an electron to an acceptor molecule, forming a powerful oxidant (PC⁺) that can oxidize a substrate.
This process enables the activation of a wide range of functional groups and the formation of C-C and C-heteroatom bonds.[1]
A Technical Guide to 3-Bromo-4-nitrophenol and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction Substituted phenols, particularly those bearing bromo and nitro functionalities, represent a significant class of compounds in medicinal chemis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenols, particularly those bearing bromo and nitro functionalities, represent a significant class of compounds in medicinal chemistry and drug development. 3-Bromo-4-nitrophenol and its analogs are versatile scaffolds that have demonstrated a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The interplay of the electron-withdrawing nitro group and the lipophilic bromine atom on the phenolic ring creates a unique electronic and steric environment, making these compounds valuable intermediates for the synthesis of more complex pharmaceutical agents.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 3-Bromo-4-nitrophenol and its key analogs, with a focus on providing practical experimental protocols and comparative data to aid in drug discovery efforts.
Physicochemical Properties
The fundamental physicochemical properties of 3-Bromo-4-nitrophenol are crucial for understanding its behavior in biological systems and for designing synthetic modifications.
Synthesis of 3-Bromo-4-nitrophenol and its Analogs
The synthesis of 3-Bromo-4-nitrophenol and its analogs typically involves electrophilic aromatic substitution reactions on a phenol (B47542) or substituted phenol starting material. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl and other existing substituents on the aromatic ring.
General Experimental Workflow for Synthesis
The synthesis of these compounds generally follows a standardized workflow, which can be adapted based on the specific target molecule and starting materials.
Caption: General workflow for the synthesis and screening of bioactive compounds.
3-Bromo-4-nitrophenol and its analogs exhibit a spectrum of biological activities, with antimicrobial and anticancer effects being the most prominent. The following tables summarize the available quantitative data to facilitate a comparative analysis of their potency.
Anticancer Activity
The cytotoxic effects of these compounds against various cancer cell lines are often evaluated using the MTT assay, which measures cell viability. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is a standard metric for potency.
Table 1: Cytotoxicity (IC₅₀ in µM) of Brominated Nitrophenol Analogs Against Human Cancer Cell Lines
Note: The data for BNP-2 to BNP-5 are hypothetical examples based on typical screening results for pyrazole (B372694) derivatives found in the literature to illustrate data presentation.[7]
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Brominated Phenol Derivatives
Detailed and standardized protocols are essential for the reproducible evaluation of the biological activity of novel compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[8]
Materials: Human cancer cell lines (e.g., A549, MCF-7), Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO), Test compounds dissolved in DMSO, 96-well flat-bottom sterile culture plates.[7]
Procedure:
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours until a purple precipitate is visible.[1]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[10]
Materials: Test microorganisms (bacteria or fungi), Mueller-Hinton Broth (MHB) or other appropriate growth medium, Test compounds, 96-well microtiter plates, Standardized microbial inoculum.
Procedure:
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[11]
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Result Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development. A prominent mechanism of action for many phenolic compounds, including brominated nitrophenols, is the induction of apoptosis through the generation of reactive oxygen species (ROS).
ROS-Mediated Apoptotic Pathway
Increased intracellular ROS levels can trigger a cascade of events leading to programmed cell death.
This pathway is initiated by the compound inducing an increase in intracellular ROS.[12] This oxidative stress leads to the depolarization of the mitochondrial membrane, resulting in the release of cytochrome c from the mitochondria into the cytoplasm.[12] Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome.[7] This complex facilitates the activation of caspase-9, which in turn activates the executioner caspase, caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[7][12]
Conclusion
3-Bromo-4-nitrophenol and its analogs represent a promising class of compounds for the development of new therapeutic agents. Their straightforward synthesis, coupled with their significant biological activities, makes them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and a key mechanism of action. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field of drug discovery to design and execute further studies aimed at optimizing the therapeutic potential of this versatile chemical scaffold. Future work should focus on expanding the library of analogs to establish more definitive structure-activity relationships and on elucidating other potential molecular targets and signaling pathways to fully understand their pharmacological profiles.
Application Notes and Protocols for the Synthesis of 3-Bromo-4-nitrophenol
These application notes provide a detailed protocol for the synthesis of 3-bromo-4-nitrophenol from 3-bromophenol (B21344) via electrophilic aromatic nitration. This compound serves as a valuable intermediate in the synt...
Author: BenchChem Technical Support Team. Date: December 2025
These application notes provide a detailed protocol for the synthesis of 3-bromo-4-nitrophenol from 3-bromophenol (B21344) via electrophilic aromatic nitration. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Reaction Principle
The synthesis involves the nitration of 3-bromophenol. The hydroxyl (-OH) group of the phenol (B47542) is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.[2][3] The nitronium ion is generated in situ from a mixture of a nitrate (B79036) salt and a strong acid, or from nitric acid itself. Due to steric hindrance and the directing effects of the bromo and hydroxyl groups, the nitration occurs predominantly at the 4-position, yielding 3-bromo-4-nitrophenol.
Data Presentation
Table 1: Physicochemical Properties of Reactant and Product
This protocol is based on the nitration of 3-bromophenol using sodium nitrate and sulfuric acid, which offers a reliable yield and straightforward procedure.[5][6]
Thin-layer chromatography (TLC) plates and chamber
Standard laboratory glassware (graduated cylinders, funnels, etc.)
Fume hood
Safety Precautions
Concentrated Sulfuric Acid: Is highly corrosive and a strong oxidizing agent. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All additions should be performed slowly in a fume hood.
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle only in a well-ventilated fume hood.
3-Bromo-4-nitrophenol: Is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction or serious eye damage. Avoid inhalation and contact with skin and eyes.
The reaction should be conducted in a fume hood at all times.
Detailed Synthesis Procedure
Preparation of the Nitrating Mixture:
In a beaker, dissolve 13.5 g of sodium nitrate in 30 mL of water.[6]
Place the beaker in an ice bath to cool the solution to 0-5°C.
Slowly add 10.0 mL of concentrated sulfuric acid dropwise to the sodium nitrate solution while stirring continuously. Maintain the temperature between 0-5°C during the addition.[6]
Reaction Setup:
In a separate flask, dissolve 12.0 g of 3-bromophenol in 25 mL of ethanol.[6]
Nitration Reaction:
Slowly add the solution of 3-bromophenol in ethanol to the prepared nitrating mixture dropwise.[6]
After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.[5][6]
Work-up and Purification
Quenching the Reaction:
Pour the reaction mixture into a beaker containing approximately 300 mL of ice water. This will precipitate the crude product.[6]
Extraction:
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[6]
Combine the organic layers.
Drying and Concentration:
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[5][6]
Filter off the drying agent.
Concentrate the filtrate using a rotary evaporator to obtain the crude solid product.
Purification by Column Chromatography:
Prepare a silica gel column using an appropriate slurry method.
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
Load the sample onto the column and elute with a solvent system such as 30% ethyl acetate in hexane.[6]
Monitor the separation using TLC.
Collect the fractions containing the desired product (3-bromo-4-nitrophenol).
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product as a yellow solid.[6] The expected yield is approximately 37%.[6]
Product Characterization
The structure and purity of the synthesized 3-bromo-4-nitrophenol can be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure.[6]
Mass Spectrometry (MS): To verify the molecular weight of the product.[6]
Melting Point Analysis: To assess the purity of the final product. The literature melting point is 125-127°C.[5]
Application Notes: 3-Bromo-4-nitrophenol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes detail the utility of 3-Bromo-4-nitrophenol as a strategic starting material for the synthesis of bioactive heterocyclic compounds,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 3-Bromo-4-nitrophenol as a strategic starting material for the synthesis of bioactive heterocyclic compounds, specifically focusing on the generation of benzoxazole (B165842) derivatives with potential therapeutic applications. The protocols provided herein outline the transformation of 3-Bromo-4-nitrophenol into a key intermediate, 3-amino-4-bromophenol (B174537), and its subsequent elaboration into compounds with demonstrated anticancer and antibacterial activities.
Introduction
3-Bromo-4-nitrophenol is a readily available aromatic compound featuring three key functional groups: a hydroxyl group, a bromine atom, and a nitro group. This trifecta of reactivity makes it an attractive scaffold for medicinal chemists. The nitro group can be readily reduced to an amine, providing a nucleophilic center for cyclization reactions. The bromine atom offers a handle for cross-coupling reactions to introduce further molecular diversity, and the phenolic hydroxyl group can be derivatized to modulate physicochemical properties. These features allow for the construction of a wide array of complex molecules with diverse biological activities. This document will focus on its application in the synthesis of 5-bromobenzoxazole derivatives, a class of compounds known for their pharmacological potential.
Key Applications and Biological Activities of Derivatives
Derivatives synthesized from 3-Bromo-4-nitrophenol have shown promise in several therapeutic areas:
Anticancer Activity: Benzoxazole derivatives synthesized from the intermediate 3-amino-4-bromophenol have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7).[1]
Antimicrobial Activity: The resulting brominated benzoxazole compounds have also exhibited antibacterial properties, showing inhibitory effects against Gram-positive bacteria.
Data Presentation
The biological activities of representative benzoxazole derivatives synthesized from a 3-amino-4-bromophenol scaffold are summarized below.
Table 1: Anticancer Activity of 5-Bromo-2-substituted Benzoxazole Derivatives
Compound ID
Substitution at 2-position
Cell Line
IC50 (µM)
1
3,4-Dimethoxyphenyl
NCI-H460 (Lung)
0.4
2
4-Morpholinophenyl
Capan-1 (Pancreatic)
15.7
3
4-(N,N-diethylamino)phenyl
Z138 (Lymphoma)
11.2
Data adapted from a study on the antiproliferative activity of benzoxazole derivatives.[2]
Table 2: Antibacterial Activity of 5-Bromo-2-substituted Benzoxazole Derivatives
Compound ID
Substitution at 2-position
Bacterial Strain
MIC (µg/mL)
4
3,4-Dimethoxyphenyl
Staphylococcus aureus
>128
5
4-Morpholinophenyl
Enterococcus faecalis
64
6
4-(N,N-diethylamino)phenyl
Staphylococcus aureus
32
Data adapted from a study on the antibacterial activity of benzoxazole derivatives.[2]
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 3-Amino-4-bromophenol
This protocol describes the reduction of the nitro group of 3-Bromo-4-nitrophenol to yield 3-amino-4-bromophenol.
Dissolve 3-Bromo-4-nitrophenol (1 equivalent) in a mixture of ethanol and water.
Add iron powder (5 equivalents) and ammonium chloride (1 equivalent) to the solution.
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite to remove the iron salts.
Wash the Celite pad with ethanol.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-amino-4-bromophenol.[3]
The product can be further purified by flash chromatography or recrystallization if necessary.
Protocol 2: General Synthesis of 5-Bromo-2-substituted Benzoxazole Derivatives
This protocol outlines the condensation and cyclization of 3-amino-4-bromophenol with substituted benzaldehydes to form the corresponding benzoxazole derivatives.
Zinc oxide nanoparticles (ZnONP) as a catalyst (alternative catalysts can be used)
Solvent (e.g., ethanol)
Procedure:
To a solution of 3-amino-4-bromophenol (1 equivalent) in ethanol, add the substituted benzaldehyde (1 equivalent).
Add a catalytic amount of zinc oxide nanoparticles.
Reflux the reaction mixture for a specified time (typically several hours), monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 5-bromo-2-substituted benzoxazole.[2]
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a general method for evaluating the cytotoxic effects of the synthesized benzoxazole derivatives against a cancer cell line (e.g., MCF-7).
Materials:
Synthesized benzoxazole derivatives
MCF-7 breast cancer cell line
Dulbecco's Modified Eagle Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
Seed MCF-7 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Prepare various concentrations of the synthesized compounds in DMEM.
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.[1]
Visualizations
Caption: Synthetic workflow for bioactive benzoxazoles.
Application Notes and Protocols for 3-Bromo-4-nitrophenol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the utilization of 3-Bromo-4-nitrophenol in various palladium-catalyzed cro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-Bromo-4-nitrophenol in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. The presence of the nitro group and the phenolic hydroxyl group on the aromatic ring makes 3-Bromo-4-nitrophenol a versatile building block for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The derivatives of 3-Bromo-4-nitrophenol are of interest in drug discovery due to their potential antimicrobial, antifungal, and antioxidant properties, as well as their ability to inhibit certain enzymes.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used in the synthesis of biaryls, which are common motifs in many biologically active molecules. The use of nitroarenes as electrophilic partners in Suzuki-Miyaura coupling has been established, making 3-Bromo-4-nitrophenol a suitable substrate for this transformation.[2][3]
Application Note:
The Suzuki-Miyaura coupling of 3-Bromo-4-nitrophenol with various arylboronic acids provides a direct route to 3-aryl-4-nitrophenols. These products can serve as intermediates in the synthesis of more complex molecules, including potential drug candidates. The reaction is typically catalyzed by a palladium complex in the presence of a base. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Generalized Experimental Protocol:
To a reaction vessel are added 3-Bromo-4-nitrophenol (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene (B28343)/ethanol/water or dioxane/water) is then added. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides:
Entry
Aryl Halide
Boronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
4-Bromoanisole
Phenylboronic acid
Pd(OAc)₂ (2) / SPhos (4)
K₃PO₄
Toluene/H₂O
100
95
2
1-Bromo-4-nitrobenzene
Phenylboronic acid
Pd(PPh₃)₄ (3)
Na₂CO₃
Toluene/EtOH/H₂O
80
92
3
4-Bromotoluene
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (1) / P(t-Bu)₃ (2)
CsF
Dioxane
100
98
Note: The data presented in this table is based on generalized procedures for Suzuki-Miyaura reactions of similar aryl bromides and is intended to serve as a guideline for reaction optimization with 3-Bromo-4-nitrophenol.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] It is a versatile method for the synthesis of substituted alkenes.
Application Note:
The Heck reaction of 3-Bromo-4-nitrophenol with various alkenes, such as styrenes or acrylates, can be employed to synthesize 3-alkenyl-4-nitrophenols. These products can be valuable intermediates for the synthesis of a variety of compounds, including pharmaceuticals and materials with interesting photophysical properties. The reaction typically requires a palladium catalyst, a base, and a suitable solvent.
Generalized Experimental Protocol:
In a reaction vessel, 3-Bromo-4-nitrophenol (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%) are combined with a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 140 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Representative Data for Heck Reaction of Aryl Bromides:
Entry
Aryl Halide
Alkene
Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
4-Bromoacetophenone
Styrene
Pd(OAc)₂ (2)
Et₃N
DMF
120
85
2
1-Bromo-4-nitrobenzene
Methyl acrylate
Pd(OAc)₂ (1) / PPh₃ (2)
K₂CO₃
NMP
140
90
3
4-Bromotoluene
n-Butyl acrylate
PdCl₂(PPh₃)₂ (3)
NaOAc
DMA
130
88
Note: The data presented in this table is based on generalized procedures for Heck reactions of similar aryl bromides and is intended to serve as a guideline for reaction optimization with 3-Bromo-4-nitrophenol.
Catalytic cycle of the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction allows for the coupling of aryl halides with a wide variety of amines.
Application Note:
The Buchwald-Hartwig amination of 3-Bromo-4-nitrophenol with primary or secondary amines provides a direct route to 3-amino-4-nitrophenol (B174573) derivatives. These compounds are valuable intermediates in the synthesis of various biologically active molecules, including pharmaceuticals. The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is often critical for achieving high yields, especially with challenging substrates.
Generalized Experimental Protocol:
An oven-dried reaction vessel is charged with 3-Bromo-4-nitrophenol (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.) under an inert atmosphere. The amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until the starting material is consumed. After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Representative Data for Buchwald-Hartwig Amination of Aryl Bromides:
Entry
Aryl Halide
Amine
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
4-Bromotoluene
Aniline
Pd(OAc)₂ (2)
XPhos (4)
NaOt-Bu
Toluene
100
92
2
1-Bromo-4-chlorobenzene
Morpholine
Pd₂(dba)₃ (1)
RuPhos (2)
K₃PO₄
Dioxane
110
88
3
2-Bromopyridine
Benzylamine
Pd(OAc)₂ (2)
BINAP (3)
Cs₂CO₃
Toluene
100
85
Note: The data presented in this table is based on generalized procedures for Buchwald-Hartwig aminations of similar aryl bromides and is intended to serve as a guideline for reaction optimization with 3-Bromo-4-nitrophenol.
Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] It is a highly efficient method for the synthesis of substituted alkynes.
Application Note:
The Sonogashira coupling of 3-Bromo-4-nitrophenol with terminal alkynes allows for the synthesis of 3-alkynyl-4-nitrophenols. These compounds can be used as building blocks in the synthesis of various heterocyclic compounds and other functional materials. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.
Generalized Experimental Protocol:
To a solution of 3-Bromo-4-nitrophenol (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or i-Pr₂NEt, 2.0-3.0 equiv.). The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere until the reaction is complete. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Representative Data for Sonogashira Coupling of Aryl Bromides:
Entry
Aryl Halide
Alkyne
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
4-Iodoanisole
Phenylacetylene
Pd(PPh₃)₄ (2)
CuI (4)
Et₃N
THF
RT
95
2
1-Bromo-4-nitrobenzene
1-Hexyne
PdCl₂(PPh₃)₂ (3)
CuI (5)
i-Pr₂NEt
DMF
50
89
3
3-Bromopyridine
Trimethylsilylacetylene
Pd(OAc)₂ (2) / PPh₃ (4)
CuI (3)
Et₃N
Acetonitrile
60
91
Note: The data presented in this table is based on generalized procedures for Sonogashira couplings of similar aryl halides and is intended to serve as a guideline for reaction optimization with 3-Bromo-4-nitrophenol.
Catalytic cycles of the Sonogashira coupling reaction.
Application of 3-Bromo-4-nitrophenol in the Synthesis of Dyes and Agrochemicals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-4-nitrophenol is a versatile aromatic compound that serves as a key intermediate in the synthesis of a variety of commercially importan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-nitrophenol is a versatile aromatic compound that serves as a key intermediate in the synthesis of a variety of commercially important organic molecules, including dyes and agrochemicals. Its chemical structure, featuring a phenolic hydroxyl group, a bromine atom, and a nitro group on a benzene (B151609) ring, provides multiple reactive sites for derivatization. The electron-withdrawing nature of the nitro group and the bromine atom activates the aromatic ring for nucleophilic substitution, while the phenolic hydroxyl group is a key functionality for forming ether and ester linkages, and also directs electrophilic substitution to the ortho and para positions. This document provides detailed application notes, experimental protocols, and synthetic pathways for the utilization of 3-Bromo-4-nitrophenol in the production of dyes and agrochemicals.
Application in Dye Synthesis
3-Bromo-4-nitrophenol is a valuable precursor for the synthesis of various types of dyes, particularly azo dyes and disperse dyes. The presence of the nitro group often imparts or enhances the color of the resulting dye molecule.
Azo Dyes
Azo dyes are characterized by the presence of the azo functional group (-N=N-). They are one of the most important and largest classes of synthetic dyes. In the synthesis of azo dyes, 3-Bromo-4-nitrophenol can act as a coupling component, reacting with a diazonium salt to form a colored azo compound. The general reaction involves the electrophilic aromatic substitution of the diazonium salt on the electron-rich phenol (B47542) ring.
Logical Workflow for Azo Dye Synthesis:
Caption: General workflow for the synthesis of an azo dye using 3-Bromo-4-nitrophenol.
Experimental Protocol: Synthesis of a Hypothetical Azo Dye
This protocol describes a general procedure for the synthesis of an azo dye using 4-chloroaniline (B138754) as the diazo component and 3-Bromo-4-nitrophenol as the coupling component.
The unique combination of functional groups in 3-Bromo-4-nitrophenol makes it a valuable starting material for the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides.
Herbicides: Diphenyl Ether Analogs
Diphenyl ether herbicides are a significant class of agrochemicals that inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO). The synthesis of novel diphenyl ether derivatives often involves the Williamson ether synthesis, where a phenoxide reacts with an aryl halide. 3-Bromo-4-nitrophenol can be used to synthesize such compounds.
Synthetic Pathway for a Diphenyl Ether Herbicide:
Method
Application Notes and Protocols for the Analytical Characterization of 3-Bromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the comprehensive analytical characterization of 3-Bromo-4-nitrophenol, a key intermediate in var...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 3-Bromo-4-nitrophenol, a key intermediate in various synthetic processes. The following protocols cover a range of modern analytical techniques essential for identity confirmation, purity assessment, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the unambiguous identification of 3-Bromo-4-nitrophenol.
¹H NMR Spectroscopy
Application Note: Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in the 3-Bromo-4-nitrophenol molecule. The chemical shifts, splitting patterns, and integration of the signals provide a unique fingerprint of the aromatic protons.
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of 3-Bromo-4-nitrophenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
Parameters:
Pulse Sequence: Standard single-pulse experiment.
Number of Scans: 16-32 (signal averaging to improve signal-to-noise).
Relaxation Delay: 1-2 seconds.
Acquisition Time: 2-4 seconds.
Spectral Width: 0-12 ppm.
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the peaks to determine the relative ratios of the protons.
Caption: Workflow for ¹H NMR analysis of 3-Bromo-4-nitrophenol.
¹³C NMR Spectroscopy
Application Note: Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify the carbon skeleton of 3-Bromo-4-nitrophenol. Each unique carbon atom in the molecule gives a distinct signal, confirming the number of different carbon environments.
Experimental Protocol:
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
Application Note: Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of 3-Bromo-4-nitrophenol and can provide information about its elemental composition and structure through fragmentation analysis. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Sample Preparation: Prepare a dilute solution of 3-Bromo-4-nitrophenol (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Parameters:
Ionization Mode: Positive or negative ion mode.
Capillary Voltage: 3-4 kV.
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
Drying Gas (N₂): Flow rate and temperature optimized for solvent evaporation.
Mass Range: m/z 50-500.
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any other adducts. Observe the isotopic pattern to confirm the presence of bromine.
Caption: Proposed mass spectrometry fragmentation pathway for 3-Bromo-4-nitrophenol.
Infrared (IR) Spectroscopy
Application Note: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 3-Bromo-4-nitrophenol, characteristic absorption bands for the hydroxyl, nitro, and aromatic groups, as well as the carbon-bromine bond, are expected.
Experimental Protocol (Attenuated Total Reflectance - ATR):
Sample Preparation: Place a small amount of the solid 3-Bromo-4-nitrophenol sample directly onto the ATR crystal.
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Parameters:
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Functional Group
Description
3500-3200 (broad)
O-H stretch
Phenolic hydroxyl group
3100-3000
C-H stretch
Aromatic C-H
1600-1585, 1500-1400
C=C stretch
Aromatic ring
1550-1475, 1360-1290
N-O stretch
Asymmetric and symmetric stretching of the nitro group
1260-1180
C-O stretch
Phenolic C-O
690-515
C-Br stretch
Carbon-bromine bond
High-Performance Liquid Chromatography (HPLC)
Application Note: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is suitable for the analysis of 3-Bromo-4-nitrophenol, allowing for purity assessment and quantification.
Experimental Protocol:
Sample Preparation: Accurately weigh and dissolve the 3-Bromo-4-nitrophenol sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Instrument: An HPLC system equipped with a UV-Vis detector.
Chromatographic Conditions:
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic or gradient elution can be used. For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.
Flow Rate: 1.0 mL/min.
Column Temperature: 25-30 °C.
Injection Volume: 10-20 µL.
Detection: UV detection at a suitable wavelength (e.g., 280 nm or 320 nm).
Data Analysis: Determine the retention time of the main peak corresponding to 3-Bromo-4-nitrophenol. Purity can be assessed by the peak area percentage. Quantification can be performed using a calibration curve generated from standards of known concentrations.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 3-Bromo-4-nitrophenol.
Gas Chromatography (GC)
Application Note: Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the phenolic hydroxyl group, derivatization is often required to improve the chromatographic performance of 3-Bromo-4-nitrophenol, preventing peak tailing and enhancing volatility.
Experimental Protocol (with Derivatization):
Sample Preparation and Derivatization:
Accurately weigh and dissolve the 3-Bromo-4-nitrophenol sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, or an acetylating agent like acetic anhydride.
Heat the mixture (e.g., at 60-70 °C for 30-60 minutes) to ensure complete derivatization of the hydroxyl group to a less polar silyl (B83357) ether or acetyl ester.
Instrument: A GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250 °C.
Oven Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
Detector Temperature (FID): 300 °C.
MS Transfer Line Temperature: 280 °C.
MS Ion Source Temperature: 230 °C.
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Analysis: Identify the peak corresponding to the derivatized 3-Bromo-4-nitrophenol based on its retention time and mass spectrum. The mass spectrum will show a molecular ion corresponding to the derivatized compound.
UV-Visible Spectroscopy
Application Note: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is a simple and rapid technique that can be used for the quantitative analysis of 3-Bromo-4-nitrophenol in solution and for monitoring reaction progress. The presence of the nitrophenol chromophore results in strong UV absorption.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of 3-Bromo-4-nitrophenol in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution) of a known concentration.
Instrument: A UV-Visible spectrophotometer.
Parameters:
Scan Range: 200-800 nm.
Blank: Use the same solvent as used for the sample as a blank.
Data Analysis: Record the absorption spectrum and determine the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
Expected Absorption Maxima:
While a specific λmax for 3-Bromo-4-nitrophenol is not readily available in the searched literature, nitrophenols typically exhibit strong absorption in the UV region, often with a λmax between 300 and 400 nm, which can be pH-dependent due to the ionization of the phenolic hydroxyl group. For instance, 4-nitrophenol (B140041) has a λmax around 317 nm in acidic or neutral solution and shifts to around 400 nm in basic solution. A similar behavior would be expected for 3-Bromo-4-nitrophenol.
Application Note: Purity Determination of 3-Bromo-4-nitrophenol by HPLC and GC-MS
Audience: Researchers, scientists, and drug development professionals. Abstract This application note provides detailed protocols for the quantitative analysis of 3-Bromo-4-nitrophenol purity using two common chromatogra...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides detailed protocols for the quantitative analysis of 3-Bromo-4-nitrophenol purity using two common chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). 3-Bromo-4-nitrophenol is a key intermediate in the synthesis of various chemical and pharmaceutical compounds, making the accurate assessment of its purity critical for quality control and reaction monitoring. The HPLC method offers a direct and straightforward analysis, while the GC-MS method provides high sensitivity and structural confirmation, particularly after a necessary derivatization step. This document outlines the experimental procedures, instrumental conditions, and data presentation for both methods to guide researchers in selecting the most appropriate technique for their needs.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Principle
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying moderately polar to non-polar compounds. For 3-Bromo-4-nitrophenol, separation is achieved based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.[1] The compound is quantified using an ultraviolet (UV) detector, as nitrophenols exhibit strong absorbance in the UV region.[2] This method is advantageous as it typically does not require derivatization for phenolic compounds.[1]
Experimental Protocol: HPLC
1. Instrumentation and Materials
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[1]
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
3-Bromo-4-nitrophenol reference standard (purity ≥98%).
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Bromo-4-nitrophenol reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile or methanol.[5]
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[5]
Sample Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of the 3-Bromo-4-nitrophenol sample, dissolve it in a 100 mL volumetric flask with the mobile phase, and sonicate if necessary. Filter the solution through a 0.45 µm syringe filter before injection.[1]
4. Analysis and Calculation
Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.
Inject the sample solution in triplicate.
The purity of the sample is calculated as a percentage based on the area of the principal peak relative to the total area of all peaks (Area % method), assuming all impurities have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC
Table 1: Hypothetical HPLC Purity Analysis Results for 3-Bromo-4-nitrophenol
Injection
Retention Time (min)
Peak Area (mAU*s)
Calculated Purity (%)
Sample 1
4.52
1854.3
99.15
Sample 2
4.51
1859.1
99.21
Sample 3
4.53
1852.7
99.11
Average
4.52
1855.4
99.16
%RSD
0.22%
0.18%
0.05%
(Note: Purity is calculated using the area percent method from a chromatogram showing minor impurity peaks at different retention times.)
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle
GC-MS is a highly sensitive and selective technique for analyzing volatile and semi-volatile compounds. Due to the polar nature and low volatility of phenolic compounds like 3-Bromo-4-nitrophenol, direct GC analysis can lead to poor peak shape and low sensitivity.[6][7] To address this, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile ether, typically a silyl (B83357) ether.[8][9] This process increases thermal stability and improves chromatographic performance.[9] The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
3-Bromo-4-nitrophenol reference standard (purity ≥98%).
Dichloromethane or Ethyl Acetate (GC grade).
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[4][7][10]
Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[4]
Transfer Line Temp.
280°C
Ion Source Temp.
230°C
Ionization Mode
Electron Ionization (EI) at 70 eV
MS Scan Range
50 - 450 amu
4. Analysis and Purity Calculation
Analyze the derivatized sample. The resulting silylated 3-Bromo-4-nitrophenol will have a higher molecular weight.
Identify the main peak by its retention time and mass spectrum.
Calculate purity using the area percent method from the total ion chromatogram (TIC).
Data Presentation: GC-MS
Table 2: Hypothetical GC-MS Purity Analysis of Derivatized 3-Bromo-4-nitrophenol
Parameter
Value
Analyte
3-Bromo-4-nitrophenol-TMS ether
Retention Time (min)
12.85
Key Mass Fragments (m/z)
291/289 (M+), 276/274 (M-15)
Calculated Purity (%)
99.25%
(Note: Purity is based on the TIC area percent. Key mass fragments reflect the isotopic pattern of bromine and the loss of a methyl group from the TMS derivative.)
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purity analysis of 3-Bromo-4-nitrophenol using both HPLC and GC-MS techniques.
Caption: Workflow for HPLC and GC-MS purity analysis.
Good selectivity based on retention time and UV spectrum.
High selectivity and definitive identification from mass spectra.[1]
Sensitivity
Good, suitable for most quality control applications.
Very high, especially with selected ion monitoring (SIM).[7]
Compound Suitability
Ideal for non-volatile or thermally labile compounds.
Requires compounds to be volatile and thermally stable (or be made so).
Cost & Complexity
Generally lower cost and less complex instrumentation.
Higher initial and operational costs; more complex.
Conclusion
Both HPLC and GC-MS are robust and reliable methods for determining the purity of 3-Bromo-4-nitrophenol. The choice of method depends on the specific analytical requirements. HPLC is recommended for routine quality control due to its simple sample preparation and rapid analysis time. GC-MS is the preferred method when higher sensitivity, trace impurity identification, and unequivocal structural confirmation are required. The protocols provided herein serve as a comprehensive guide for establishing an effective purity testing regimen for 3-Bromo-4-nitrophenol in a research or drug development setting.
Application Notes and Protocols: 3-Bromo-4-nitrophenol as a Versatile Starting Material for Pharmaceutical Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-4-nitrophenol is a valuable and versatile bifunctional aromatic compound that serves as a crucial starting material in the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-nitrophenol is a valuable and versatile bifunctional aromatic compound that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical compounds. Its chemical structure, featuring a reactive bromine atom, a nitro group, and a phenolic hydroxyl group, allows for a variety of chemical transformations, making it an ideal scaffold for the construction of complex molecular architectures with significant biological activity. This document provides detailed application notes and experimental protocols for the utilization of 3-Bromo-4-nitrophenol in the synthesis of key intermediates and its subsequent application in the development of anticancer agents, specifically Combretastatin A-4 analogues and kinase inhibitors.
The strategic importance of 3-Bromo-4-nitrophenol lies in its conversion to the key intermediate, 3-bromo-4-methoxyaniline . This intermediate is then readily elaborated into various pharmaceutical scaffolds. The methoxy (B1213986) group offers improved metabolic stability and modulates the electronic properties of the aromatic ring, while the aniline (B41778) functionality provides a nucleophilic center for further derivatization. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Application 1: Synthesis of Combretastatin A-4 Analogs
Combretastatin A-4 is a potent natural product that exhibits significant anticancer activity by inhibiting tubulin polymerization. Its simple stilbene (B7821643) scaffold has made it an attractive target for the development of numerous analogues with improved pharmacological properties. 3-Bromo-4-nitrophenol, via its derivative 3-bromo-4-methoxybenzaldehyde, serves as a key building block for the "B-ring" of Combretastatin A-4 analogues.
Synthetic Workflow for Combretastatin A-4 Analogs
Application
Application Notes and Protocols for 3-Bromo-4-nitrophenol Derivatives: A Guide for Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals These application notes serve as a comprehensive guide to understanding and evaluating the antimicrobial and antifungal properties of 3-Bromo-4-nitrophenol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a comprehensive guide to understanding and evaluating the antimicrobial and antifungal properties of 3-Bromo-4-nitrophenol derivatives. Due to a scarcity of publicly available data on a wide range of these specific derivatives, this document leverages information on structurally related compounds, particularly Schiff base derivatives containing bromo and nitro functional groups on a phenolic ring. The protocols provided are established methods for antimicrobial susceptibility testing and can be directly applied to novel 3-Bromo-4-nitrophenol derivatives.
Introduction
3-Bromo-4-nitrophenol is a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The presence of both a halogen (bromine) and a nitro group on the phenol (B47542) ring suggests potential for significant biological activity. While 3-Bromo-4-nitrophenol itself is known to possess antimicrobial and antifungal properties, the exploration of its derivatives could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.[1] This document outlines the current understanding of the antimicrobial potential of related compounds and provides detailed protocols for the systematic evaluation of new 3-Bromo-4-nitrophenol derivatives.
Quantitative Data on Related Compounds
The following tables summarize the antimicrobial and antifungal activities of Schiff base derivatives that, while not direct derivatives of 3-bromo-4-nitrophenol, share key structural motifs (bromo and nitro-substituted phenols) and provide a valuable reference for expected activity.
Table 1: Antibacterial Activity of Schiff Base Derivatives
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
Test compounds (3-Bromo-4-nitrophenol derivatives)
Bacterial or fungal strains
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
Sterile 96-well microtiter plates
Spectrophotometer
Incubator
Micropipettes and sterile tips
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Negative control (broth with inoculum, no compound)
Sterility control (broth only)
Procedure:
Inoculum Preparation:
From a fresh agar (B569324) plate, select several colonies of the test microorganism.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Compound Dilution:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.
Inoculation:
Add the prepared inoculum to each well containing the compound dilutions.
Include positive and negative controls on each plate.
Incubation:
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.
MIC Determination:
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC is determined to ascertain whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Procedure:
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
Incubate the plates under appropriate conditions.
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC/MFC.
Hypothesized Mechanism of Action
The antimicrobial activity of nitrophenol derivatives is often attributed to their ability to disrupt essential cellular processes. The nitro group, being a strong electron-withdrawing group, can interfere with electron transport chains, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage. The bromo substituent can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Caption: Hypothesized antimicrobial mechanism of action.
Technical Support Center: Synthesis of 3-Bromo-4-nitrophenol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-B...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of 3-Bromo-4-nitrophenol synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 3-Bromo-4-nitrophenol, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 3-Bromo-4-nitrophenol are a common issue, often stemming from the formation of an undesired isomer, 3-bromo-6-nitrophenol. The hydroxyl (-OH) and bromo (-Br) groups on the starting material, 3-bromophenol (B21344), direct the incoming nitro group to different positions on the aromatic ring, leading to a mixture of products.[1] Here are key factors to consider for yield improvement:
Reaction Temperature: Precise temperature control is crucial. Running the reaction at a controlled low temperature, typically between 0-10°C, can enhance the regioselectivity towards the desired 4-nitro isomer.[1]
Nitrating Agent: The choice and concentration of the nitrating agent significantly impact the outcome. While a mixture of nitric acid and sulfuric acid is common, the concentration of nitric acid should be carefully controlled. Using fuming nitric acid has been reported, but requires careful handling due to its high reactivity.[1]
Addition Rate of Reagents: Slow, dropwise addition of the nitrating agent to the solution of 3-bromophenol is recommended. This helps to maintain a low reaction temperature and prevent localized overheating, which can favor the formation of byproducts.
Solvent: The solvent can influence the isomer ratio. Glacial acetic acid is a commonly used solvent.[1] Experimenting with different solvent systems could potentially improve the yield of the desired isomer.
Q2: I am getting a mixture of isomers. How can I effectively separate 3-Bromo-4-nitrophenol from 3-bromo-6-nitrophenol?
A2: The separation of 3-Bromo-4-nitrophenol from its isomers is typically achieved through column chromatography or recrystallization.
Column Chromatography: This is a highly effective method for separating the isomers. A silica (B1680970) gel stationary phase is commonly used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297). The polarity of the eluent can be gradually increased to effectively separate the isomers based on their different polarities.[1]
Recrystallization: This technique can be used to purify the desired product. The choice of solvent is critical for successful recrystallization. A solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature is ideal. Mixtures of solvents like ether and hexanes have been reported for the recrystallization of 3-bromo-4-nitrophenol.[1]
Q3: What are the key safety precautions I should take during this synthesis?
A3: The synthesis of 3-Bromo-4-nitrophenol involves the use of hazardous materials. It is imperative to follow strict safety protocols:
Corrosive and Oxidizing Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Fuming Nitric Acid: If using fuming nitric acid, be aware that it is extremely corrosive and releases toxic fumes. Handle with extreme caution in a well-ventilated fume hood.
Exothermic Reaction: The nitration reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction. Always add the nitrating agent slowly and use an ice bath to maintain the desired temperature.
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Acidic waste should be neutralized before disposal.
Experimental Protocols
Detailed Methodology for the Synthesis of 3-Bromo-4-nitrophenol
This protocol is a comprehensive guide for the synthesis of 3-Bromo-4-nitrophenol from 3-bromophenol.
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Silica Gel for column chromatography
Hexanes
Ethyl Acetate
Ice
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromophenol in glacial acetic acid. Place the flask in an ice-salt bath to cool the solution to 0-5°C.
Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture. If using sodium nitrate and sulfuric acid, slowly add concentrated sulfuric acid to a cooled aqueous solution of sodium nitrate. If using fuming nitric acid, it can be diluted with glacial acetic acid.
Nitration Reaction: Slowly add the nitrating agent dropwise to the stirred solution of 3-bromophenol over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.
Extraction: Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or diethyl ether. Perform the extraction three times to ensure complete recovery.
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
Purification:
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) is effective for separating the 3-bromo-4-nitrophenol and 3-bromo-6-nitrophenol isomers.[1]
Recrystallization: The fractions containing the desired product can be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization from a suitable solvent system like ether/hexanes.[1]
Data Presentation
The yield of 3-Bromo-4-nitrophenol is highly dependent on the reaction conditions. The following table summarizes reported yields from different synthetic approaches.
Identifying and minimizing side products in the nitration of 3-bromophenol
Technical Support Center: Nitration of 3-Bromophenol (B21344) This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the nitration of 3-bromophenol, aimed at assisting research...
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the nitration of 3-bromophenol, aimed at assisting researchers in identifying and minimizing the formation of unwanted side products.
Troubleshooting Guide
This section addresses common issues encountered during the nitration of 3-bromophenol in a practical question-and-answer format.
Question 1: Why is the yield of the desired mononitrated product low, and what can be done to improve it?
Answer:
Low yields in the mononitration of 3-bromophenol can stem from several factors:
Over-nitration: The activated ring of 3-bromophenol is susceptible to further nitration, leading to the formation of dinitro and trinitro compounds, especially under harsh conditions.[1] To mitigate this, use milder reaction conditions. This includes employing dilute nitric acid, maintaining low reaction temperatures (e.g., using an ice bath), and carefully controlling the stoichiometry of the nitrating agent.[2]
Oxidation and Decomposition: Phenols are sensitive to oxidation by nitric acid, which can lead to the formation of tarry byproducts and a reduction in the desired product yield.[3] Performing the reaction at lower temperatures and adding the nitrating agent slowly can minimize oxidative side reactions.[2] Some protocols suggest methods to eliminate tar during workup, for instance, by using hydrogen peroxide to oxidize side products.[4]
Suboptimal Reagents: The choice of nitrating agent is crucial. Traditional concentrated nitric and sulfuric acid mixtures can be too aggressive.[5] Consider alternative, milder nitrating systems like sodium nitrate (B79036) in sulfuric acid, cerium (IV) ammonium (B1175870) nitrate (CAN), or metal nitrates such as Cu(NO₃)₂·3H₂O, which can offer better control and higher yields of mononitrated products.[1][3][6]
Question 2: How can I control the regioselectivity of the nitration to favor a specific isomer?
Answer:
The hydroxyl (-OH) and bromo (-Br) groups on the 3-bromophenol ring are both ortho-, para-directing, leading to a mixture of isomers, primarily 3-bromo-2-nitrophenol, 3-bromo-4-nitrophenol, and 3-bromo-6-nitrophenol.[1] Controlling the isomer ratio is challenging but can be influenced by several factors:
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures may favor one isomer over another.[2]
Solvent Polarity: The solvent can influence the transition states leading to different isomers, thereby altering the product ratio.[2] Experimenting with solvents of varying polarities may help optimize for a desired isomer.
Nitrating Agent: The steric bulk and reactivity of the nitrating agent can significantly impact regioselectivity.[7] For instance, some reagents have been developed specifically for ortho-nitration.[3][7] Using a reagent like NH₄NO₃ with KHSO₄ has been reported to provide good yields with high regioselectivity for ortho-nitration in various phenols.[7]
Question 3: My reaction mixture turned dark brown/black and formed a significant amount of tar. How can I prevent this and purify my product?
Answer:
The formation of dark, tarry material is a common issue resulting from the oxidation of the phenol (B47542).[3]
Prevention: The most effective way to prevent tar formation is to maintain a low reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time.[2] Slow, dropwise addition of the nitrating agent to the phenol solution is critical.[2]
Purification: If tar has formed, it must be removed during workup.
Steam Distillation: Ortho-nitrophenols often exhibit intramolecular hydrogen bonding, making them volatile with steam. This property can be exploited to separate them from non-volatile para isomers and tarry residues.[1] For example, 3-bromo-6-nitrophenol is reported to be steam-volatile, while 3-bromo-4-nitrophenol is not.[1]
Column Chromatography: This is a highly effective method for separating isomers and removing colored impurities. A silica (B1680970) gel stationary phase with a solvent system of varying polarity (e.g., a gradient of hexanes and ethyl acetate) can be used.[8]
Base Wash: Acidic nitrophenolic compounds can be extracted into a basic aqueous solution (e.g., sodium carbonate or ammonia), leaving non-acidic, tarry impurities in the organic phase. The desired products can then be re-precipitated by acidifying the aqueous solution.[1][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the nitration of 3-bromophenol?A1: The main side products arise from variations in regioselectivity and the degree of nitration.
Mononitro Isomers: 3-bromo-2-nitrophenol, 3-bromo-4-nitrophenol, and 3-bromo-6-nitrophenol.[1]
Dinitro Products: 3-bromo-2,4-dinitrophenol and 3-bromo-2,6-dinitrophenol.[1]
Trinitro Products: 3-bromo-2,4,6-trinitrophenol can form under more forceful conditions.[1]
Oxidation Products: Tarry polymers and potentially quinone-like structures can form due to oxidation of the phenol ring.[8]
Q2: Can I use concentrated nitric acid and sulfuric acid for this reaction?A2: While this classic nitrating mixture can be used, it is very powerful and often leads to over-nitration (dinitro and trinitro products) and significant oxidation, especially with an activated substrate like 3-bromophenol.[1][5] Milder conditions are strongly recommended to achieve a good yield of the mononitrated product.[2][5]
Q3: How can I effectively separate the different nitrated isomers?A3: Separation can be achieved through several methods based on differing physical properties:
Steam Distillation: As mentioned, this is effective for separating steam-volatile ortho isomers from non-volatile para isomers and polymers.[1]
Column Chromatography: Provides excellent separation of all components if the correct solvent system is identified.[8]
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, this method can be used for purification.
Chemical Separation: In some cases, isomers can be separated by converting them into derivatives (like salts) with different solubilities, and then regenerating the pure phenols. For example, a mixture of 3-bromo-2:6- and -2:4-dinitrophenols was separated via their silver salts, which showed different solubilities in aqueous ammonia.[1]
Quantitative Data Summary
The table below summarizes outcomes from various nitration conditions applied to 3-bromophenol and related compounds, as reported in the literature.
Protocol 1: Mononitration of 3-Bromophenol using Sodium Nitrate and Sulfuric Acid
This protocol is adapted from literature methods for a controlled mononitration.[1]
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of 3-bromophenol (e.g., 10 g) in a suitable solvent like glacial acetic acid or dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.
Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid to a solution of sodium nitrate. The molar equivalent of sodium nitrate should be slightly less than or equal to the 3-bromophenol to minimize dinitration. Cool this mixture as well.
Reaction: Add the cold nitrating mixture dropwise to the stirred 3-bromophenol solution over 30-60 minutes. It is critical to maintain the reaction temperature below 10 °C to prevent side reactions.
Stirring: After the addition is complete, let the mixture stir in the ice bath for an additional 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Carefully pour the reaction mixture into a beaker containing a large volume of ice water. This will precipitate the crude product.
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
Purification: The crude product is a mixture of isomers. It can be purified by steam distillation to separate the volatile 3-bromo-6-nitrophenol or by column chromatography on silica gel to isolate all major isomers.
Protocol 2: Purification by Steam Distillation
Setup: Transfer the crude product mixture to a large round-bottom flask suitable for steam distillation. Add water to create a slurry.
Distillation: Introduce steam into the flask. The steam-volatile isomer (typically the ortho-nitrated product, 3-bromo-6-nitrophenol) will co-distill with the water.
Collection: Collect the distillate, which will appear as a milky or yellow emulsion. Continue distillation until the distillate runs clear.
Isolation of Volatile Product: Cool the collected distillate in an ice bath to crystallize the product. Collect the solid by vacuum filtration. Alternatively, extract the distillate with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer with anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Isolation of Non-Volatile Product: The non-volatile isomers (e.g., 3-bromo-4-nitrophenol) and tarry residues will remain in the distillation flask. This residue can be cooled, and the solid product can be collected by filtration and purified further by recrystallization or chromatography.
Visualizations
Caption: A flowchart for troubleshooting common issues in the nitration of 3-bromophenol.
Troubleshooting purification of 3-Bromo-4-nitrophenol by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-4-nitrophenol by column chromatography. The information is tailored for researchers, s...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-4-nitrophenol by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 3-Bromo-4-nitrophenol?
A1: Impurities typically arise from the synthesis process, which often involves the nitration of 3-bromophenol (B21344). Potential impurities include isomeric byproducts such as 3-bromo-2-nitrophenol (B1286451) and 3-bromo-6-nitrophenol, as well as any unreacted 3-bromophenol starting material.[1]
Q2: What is the recommended stationary phase for purifying 3-Bromo-4-nitrophenol?
A2: Silica (B1680970) gel is the most common and effective stationary phase for the purification of polar compounds like 3-Bromo-4-nitrophenol.[1][2] Alumina can also be used, but silica gel is generally preferred due to its slightly acidic nature, which is suitable for phenolic compounds.[3]
Q3: How do I select an appropriate mobile phase (eluent) for the separation?
A3: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[4] The goal is to find a solvent system where the 3-Bromo-4-nitrophenol has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[5] Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to achieve the desired Rf value.[6]
Q4: Why is my crude 3-Bromo-4-nitrophenol sample intensely colored?
A4: The yellow or brownish color is characteristic of nitrophenols.[1][7] The nitro group (-NO2) acts as a chromophore, which is a part of the molecule responsible for its color. The intensity of the color can also be influenced by the presence of colored impurities or degradation products.
Troubleshooting Guide
Problem Category: Poor or No Separation
Q5: My compound is not moving from the top of the column. What should I do?
A5: This indicates that the mobile phase is not polar enough to elute the compound.[6]
Solution: Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane/ethyl acetate mixture, try changing to 7:3 or 1:1.[8] It is crucial to increase polarity incrementally to avoid eluting all compounds at once. After the main compound has been collected, you can flush the column with a highly polar solvent like 100% methanol (B129727) to ensure no highly polar compounds are left.[9]
Q6: All my spots are coming off the column together at the solvent front. How can I fix this?
A6: This happens when the mobile phase is too polar for the separation.[6]
Solution: Decrease the polarity of the eluent. If you used a 1:1 hexane/ethyl acetate mixture, for instance, switch to a less polar system like 9:1 hexane/ethyl acetate. Always pre-screen solvent systems with TLC to find one that provides good separation.[5]
Q7: The separation on the column is much worse than what I saw on the TLC plate. Why?
A7: Several factors can cause this discrepancy:
Column Overloading: Too much sample was loaded for the amount of silica gel used. A general guideline is to use a silica-to-crude-product weight ratio of 20:1 to 100:1.[5]
Poor Sample Loading: If the sample is loaded in too large a volume of solvent, the initial band will be very broad, leading to poor separation.[5] Dissolve the sample in the absolute minimum amount of solvent before loading.[10]
Different Conditions: Ensure the TLC chamber was saturated with solvent vapor and that the silica gel on the TLC plate is the same grade as that used in the column.
Problem Category: Elution & Flow Issues
Q8: The column is running very slowly or has stopped completely. What is the cause?
A8: A blocked column can be caused by several issues:
Precipitation: The compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase.[11][12]
Fine Particles: Very fine silica particles may be clogging the bottom frit.
Improper Packing: Air bubbles or channels in the silica bed can disrupt uniform flow.[3]
Solution: If precipitation is suspected, you may need to empty the column and re-attempt the purification by loading the sample using the "dry loading" method (see Protocol section). For flow issues, ensure the column is packed uniformly as a slurry to avoid air bubbles.[8]
Q9: I have a low yield of my purified product. Where did it go?
A9: Low recovery can result from several factors:
Compound Still on Column: The compound may be strongly adsorbed and did not fully elute. Try flushing the column with a much more polar solvent (e.g., methanol) and check the eluent by TLC.[9]
Decomposition: 3-Bromo-4-nitrophenol might be unstable on silica gel, although this is less common. You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[13]
Fractions are Too Dilute: Your compound may have eluted, but the fractions are too dilute to detect easily. Try concentrating a few fractions in the expected range and re-analyzing by TLC.[13]
Problem Category: Band & Spot Shape
Q10: My compound band is streaking or "tailing" down the column. How can I get sharp bands?
A10: Tailing is often observed with polar compounds like phenols that interact strongly with the acidic silica gel.[14]
Solution 1: Ensure the sample is loaded in a very narrow band using a minimal amount of solvent.[10]
Solution 2: Sometimes, adding a small amount of a slightly more polar solvent or a modifier can improve peak shape. For acidic compounds like phenols, adding a very small percentage (e.g., 0.1-1%) of acetic acid to the eluent can sometimes help by protonating the compound and reducing its interaction with the silica surface. However, this must be tested carefully with TLC first.
Q11: The bands on my column are not horizontal but are slanted or irregular. What went wrong?
A11: This is almost always due to a poorly packed column or improper sample loading.
Solution: Ensure the top surface of the silica gel is perfectly flat and horizontal before loading the sample. When adding solvent, do so gently with a pipette against the side of the glass so as not to disturb the surface of the silica bed.[10] Adding a thin layer of sand on top of the silica can help protect the surface.[8]
Quantitative Data Summary
The choice of solvent system is critical for successful separation. The following table summarizes solvent systems reported for the purification of 3-Bromo-4-nitrophenol and related isomers, which can be used as starting points for TLC analysis.
Protocol 1: Column Chromatography of 3-Bromo-4-nitrophenol
TLC Analysis:
First, determine the optimal eluent using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or dichloromethane).
The ideal system will give your target compound, 3-Bromo-4-nitrophenol, an Rf value of ~0.3.[6]
Column Preparation (Slurry Packing):
Securely clamp a glass chromatography column in a vertical position.
Place a small plug of cotton or glass wool at the bottom. Add a thin (~0.5 cm) layer of sand.[8]
In a beaker, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The consistency should be like a thin milkshake.
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[8]
Continuously drain solvent from the bottom as you add the slurry, making sure the solvent level never drops below the top of the silica bed.[10]
Once the silica has settled, add another thin layer of sand on top to protect the surface.[8]
Sample Loading:
Wet Loading: Dissolve the crude 3-Bromo-4-nitrophenol in the minimum possible volume of the eluent or a slightly more polar solvent like dichloromethane.[10] Carefully pipette this solution directly onto the center of the top sand layer. Allow the solution to absorb completely into the silica.
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane) in a round-bottom flask. Add a small amount of silica gel (approx. 10-20 times the mass of your sample).[10] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]
Elution and Fraction Collection:
Carefully add the prepared mobile phase to the column, taking care not to disturb the top layer.
Begin collecting the eluent in a series of numbered fractions (e.g., in test tubes).[8]
If a gradient elution is needed (i.e., increasing solvent polarity over time), prepare mixtures of increasing polarity and add them sequentially.[8]
Analysis:
Analyze the collected fractions by TLC to identify which ones contain the pure product.[8]
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Bromo-4-nitrophenol.[8]
Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of 3-Bromo-4-nitrophenol.
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-4-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing 3-Bromo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing 3-Bromo-4-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using 3-Bromo-4-nitrophenol in Suzuki coupling reactions?
A1: 3-Bromo-4-nitrophenol presents specific challenges due to its electronic properties. The presence of the electron-withdrawing nitro group can deactivate the aryl bromide, making the oxidative addition step of the catalytic cycle more difficult. Additionally, the phenolic hydroxyl group can be acidic and may interfere with the base or catalyst. Careful selection of catalyst, ligand, base, and solvent is crucial for a successful reaction.
Q2: Which palladium catalyst is a good starting point for this reaction?
A2: For Suzuki couplings involving electron-deficient aryl bromides, a common and effective starting catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2] However, for more challenging couplings, catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) can show higher activity.[3][4][5]
Q3: How does the choice of base impact the reaction?
A3: The base plays a critical role in the Suzuki coupling by activating the boronic acid for transmetalation.[6][7] For substrates like 3-Bromo-4-nitrophenol, stronger, non-nucleophilic bases are often required. While weaker bases like Na₂CO₃ can be effective in some systems, stronger bases such as K₃PO₄ or Cs₂CO₃ often lead to higher yields, especially with sterically hindered or electron-deficient partners.[8][9] The choice of base should also consider the solubility in the chosen solvent system.
Q4: What are common side reactions and how can they be minimized?
A4: Common side reactions in Suzuki couplings include:
Homocoupling: The boronic acid coupling with itself. This is often promoted by the presence of oxygen. To minimize this, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[10]
Dehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be more prevalent with electron-deficient aryl halides. Using anhydrous solvents and ensuring the purity of reagents can help reduce this side reaction.[11]
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source. Using a suitable base and minimizing excess water can mitigate this issue.[11][12]
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Citation
Low or No Product Yield
Inactive catalyst
Use a fresh batch of catalyst or a pre-catalyst. Consider a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos).
Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).
Reaction temperature too high or reaction time too long
Monitor the reaction by TLC or GC/LC-MS and stop it once the starting material is consumed. A lower temperature for a longer duration might be beneficial.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the expected impact of different components on the Suzuki coupling of electron-deficient aryl bromides like 3-Bromo-4-nitrophenol.
Table 1: Comparison of Common Palladium Catalysts
Catalyst System
Ligand Type
Key Advantages
Potential Drawbacks
Typical Loading (mol%)
Pd(PPh₃)₄
Triphenylphosphine
Readily available, well-understood.
Lower activity for challenging substrates, may require higher temperatures.
2-5
Pd(OAc)₂ / SPhos
Buchwald-type phosphine
High activity for a broad range of substrates, including electron-deficient ones.
Air-sensitive, higher cost.
1-2
Pd₂(dba)₃ / XPhos
Buchwald-type phosphine
Excellent for sterically hindered and electron-poor substrates.
Air-sensitive, higher cost.
1-2
PdCl₂(dppf)
Diphosphine complex
Good for a range of substrates, relatively air-stable.
May not be as active as Buchwald-type catalysts for this specific substrate.
2-5
Table 2: Comparison of Common Bases
Base
Strength
Key Characteristics
Na₂CO₃
Weak
Often used in aqueous/organic solvent mixtures. May not be strong enough for electron-deficient substrates.
K₂CO₃
Moderate
A common and effective base for many Suzuki couplings.
K₃PO₄
Strong
Often provides excellent yields, especially for challenging substrates. Soluble in water.
Cs₂CO₃
Strong
Highly effective, but more expensive. Good for difficult couplings and can sometimes be used in lower equivalents.
Table 3: Comparison of Common Solvents
Solvent System
Characteristics
Dioxane / H₂O
A very common and effective solvent system for Suzuki couplings.
Toluene / H₂O
Another widely used biphasic system.
THF / H₂O
Good for substrates with moderate polarity.
DMF
A polar aprotic solvent that can be effective, but may lead to side reactions at high temperatures.
Experimental Protocols
General Protocol for Suzuki Coupling of 3-Bromo-4-nitrophenol
This protocol is a starting point and may require optimization for specific boronic acids.
Technical Support Center: 3-Bromo-4-nitrophenol - Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Bromo-4-nitrophenol. The information is intended for researchers, scientist...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Bromo-4-nitrophenol. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for 3-Bromo-4-nitrophenol?
A1: 3-Bromo-4-nitrophenol should be stored in a cool, dry place, away from light and incompatible materials.[1] It is typically supplied as a yellow to brown solid.[1][2] The recommended storage temperature is often room temperature, although for long-term stability, refrigeration (2-8°C) is advisable.[3][4] Always refer to the supplier's specific recommendations on the certificate of analysis.
Q2: What are the known stability issues with 3-Bromo-4-nitrophenol?
A2: While specific degradation kinetics for 3-Bromo-4-nitrophenol are not extensively published, as a nitrophenol derivative, it is susceptible to degradation under several conditions. These include exposure to high temperatures, strong acids or bases, oxidizing agents, and UV light.[5] Degradation may result in discoloration of the material and the formation of impurities that could interfere with experimental results.
Q3: What are the likely degradation pathways for 3-Bromo-4-nitrophenol?
A3: Based on the chemical structure and data from related nitrophenol compounds, the following degradation pathways are plausible:
Hydrolysis: Under strongly acidic or basic conditions, the ether linkage in related nitrophenyl glucosides is susceptible to hydrolysis, and similar hydrolytic degradation of the phenol (B47542) group under extreme conditions could be possible.[6] For halogenated aromatic compounds, hydrolysis can be forced under high temperature and pressure.[7]
Photodegradation: Aromatic nitro compounds can undergo complex photochemical reactions upon exposure to UV light. For p-nitrophenol, this can involve photo-ionization to form a radical cation and subsequent reactions, potentially leading to ring cleavage.[8]
Thermal Degradation: At elevated temperatures, decomposition can occur. For many organic molecules, this involves the loss of functional groups and potential polymerization. It may emit toxic fumes upon heating.[1]
Oxidative Degradation: Strong oxidizing agents can lead to the formation of various oxidation products, including the potential for ring opening.
Q4: How can I monitor the degradation of 3-Bromo-4-nitrophenol in my experiments?
A4: The most common and effective method for monitoring the degradation of 3-Bromo-4-nitrophenol and quantifying its purity is High-Performance Liquid Chromatography (HPLC), typically with UV detection.[9][10] Other useful techniques include:
Mass Spectrometry (MS): Especially when coupled with HPLC (LC-MS), MS is invaluable for identifying unknown degradation products.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, aiding in their identification.[10]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing a sample of 3-Bromo-4-nitrophenol by HPLC, unexpected peaks are observed that were not present in the reference standard.
Possible Causes and Solutions:
Cause
Troubleshooting Steps
Sample Degradation
- Prepare fresh solutions of 3-Bromo-4-nitrophenol in a suitable, inert solvent immediately before analysis. - Protect solutions from light by using amber vials or covering them with aluminum foil. - Avoid high temperatures when preparing samples. If sonication is used, do so in a cool water bath.
Contaminated Solvent or Glassware
- Use fresh, HPLC-grade solvents for sample preparation and as the mobile phase. - Ensure all glassware is thoroughly cleaned and rinsed with the final solvent.
Interaction with Mobile Phase
- If the mobile phase is highly acidic or basic, consider if this could be causing on-column degradation. - If possible, adjust the mobile phase pH to be closer to neutral, while still achieving good chromatography.
Issue 2: Discoloration of Solid 3-Bromo-4-nitrophenol
Symptom: The solid 3-Bromo-4-nitrophenol has changed color, for example, from yellow to a darker brown.
Possible Causes and Solutions:
Cause
Troubleshooting Steps
Improper Storage
- Review the storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light. - If the material has been exposed to light or high temperatures, it may have degraded.
Presence of Impurities
- The discoloration may be due to the degradation of the compound into colored impurities. - It is advisable to re-test the purity of the material using a validated analytical method like HPLC before use.
Quantitative Data Summary
Stress Condition
Typical Reagents and Conditions
Potential Degradation Products (Hypothesized)
Acidic Hydrolysis
0.1 M - 1 M HCl, reflux for several hours
Isomers, products of debromination or denitration
Basic Hydrolysis
0.1 M - 1 M NaOH, reflux for several hours
Salts of the phenol, potential for displacement of bromo or nitro groups
Oxidation
3-30% H₂O₂, room temperature or slightly elevated
Oxidized aromatic rings, ring-opened products
Thermal Degradation
Dry heat (e.g., 60-80°C) for several days
Decomposition products, polymers
Photodegradation
Exposure to UV light (e.g., 254 nm or broad spectrum)
Photolysis products, radicals
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 3-Bromo-4-nitrophenol to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
Accurately weigh and dissolve 3-Bromo-4-nitrophenol in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 60°C for 24 hours.
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.
Photodegradation: Expose a solution of the compound to a photostability chamber under ICH Q1B conditions.
3. Sample Analysis:
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with a photodiode array detector.
If significant degradation is observed, further analysis by LC-MS can be performed to identify the degradation products.
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-4-nitrophenol
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance for troubleshooting common issues encountered when scaling up the synthesis of 3-Bro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance for troubleshooting common issues encountered when scaling up the synthesis of 3-Bromo-4-nitrophenol. The information is presented in a practical question-and-answer format to directly address challenges that may arise during the transition from laboratory to pilot and production scales.
Troubleshooting Guide
This section offers solutions to specific problems that can occur during the synthesis of 3-Bromo-4-nitrophenol, with a focus on challenges related to increased scale.
Issue 1: Decreased Product Yield on Scale-Up
Question: We are observing a significant drop in the yield of 3-Bromo-4-nitrophenol when moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes and how can we address this?
Answer: A reduction in yield during scale-up is a frequent challenge and can stem from multiple factors related to the physics and chemistry of the larger-scale process.
Inadequate Heat Management: The nitration of 3-bromophenol (B21344) is a highly exothermic reaction. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," which can promote the formation of unwanted byproducts and degrade the desired product.
Solution: Employ a reactor with a high-efficiency cooling jacket and ensure the heat transfer fluid is appropriate for the required temperature range. The rate of addition for the nitrating agent must be carefully controlled to manage the rate of heat generation. For industrial-scale production, a continuous flow reactor can offer superior heat and mass transfer, mitigating these issues.[1]
Inefficient Mixing: What works in a small flask may not translate to a large tank. Poor agitation can lead to areas of high reactant concentration, fostering side reactions and reducing overall yield.
Solution: The design of the agitator and its speed should be optimized for the specific reactor geometry and reaction mass viscosity. Multiple impellers or baffles may be necessary to ensure the reaction mixture remains homogeneous.
Side Reactions and Isomer Formation: The nitration of 3-bromophenol can yield isomeric impurities such as 3-bromo-2-nitrophenol (B1286451) and 3-bromo-6-nitrophenol. The proportion of these isomers can be sensitive to reaction conditions, which are harder to control on a larger scale.[2]
Solution: Maintain strict control over the reaction temperature and the addition rate of the nitrating agent. Lower temperatures generally favor the formation of the desired 4-nitro isomer.[3]
Work-up and Isolation Losses: Product losses can be magnified during large-scale work-up procedures like quenching, extractions, and crystallization.
Solution: Each step of the work-up and isolation process should be re-optimized for the larger scale. This includes selecting an appropriate and cost-effective extraction solvent and ensuring a sufficient number of extractions are performed. For crystallization, a programmed, slow cooling ramp is vital to maximize product recovery and ensure high purity.
Issue 2: Increased Impurity Profile at Larger Scales
Question: Our scaled-up batches of 3-Bromo-4-nitrophenol show new or higher levels of impurities compared to the lab-scale synthesis. How can we identify and control these?
Answer: The appearance of new or increased impurities is often a direct consequence of the less forgiving conditions of a large-scale reaction.
Impurity Identification:
Analytical Techniques: A suite of analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, should be employed to elucidate the structures of the impurities.
Common Impurities and Mitigation Strategies:
Di-nitrated Byproducts: Excessive nitration can result in the formation of di-nitrated bromophenols.
Control Measures: Utilize a precise stoichiometric quantity of the nitrating agent and maintain a consistently low reaction temperature. Slow, controlled addition of the nitrating agent is also crucial.
Oxidation Products: Phenolic compounds are prone to oxidation, particularly at elevated temperatures in the presence of strong oxidizing agents like nitric acid, leading to the formation of colored, tarry materials.
Control Measures: Strict temperature control is paramount. If oxidation is a persistent issue, exploring milder nitrating agents could be beneficial. Conducting the reaction under an inert atmosphere, such as nitrogen, can also minimize oxidation.
Isomeric Impurities: As previously noted, isomers like 3-bromo-2-nitrophenol and 3-bromo-6-nitrophenol are common.[2]
Control Measures: Precise temperature management is the primary lever for controlling the regioselectivity of the nitration reaction.[3]
Issue 3: Challenges in Product Isolation and Purification
Question: At the pilot scale, we are struggling with the crystallization of 3-Bromo-4-nitrophenol. The product often appears as an oil or is significantly discolored. What are our options?
Answer: Product isolation and purification are critical final steps that often require substantial process development during scale-up.
Crystallization Difficulties:
"Oiling Out": The product may separate as an oil instead of a crystalline solid if the solution is cooled too rapidly or becomes overly supersaturated.
Solution: Implement a controlled and gradual cooling profile for the crystallization process. Introducing seed crystals of pure 3-Bromo-4-nitrophenol can help initiate proper crystal growth. A thorough evaluation of the solvent system at the intended scale is also recommended.
Product Discoloration: The presence of colored impurities, typically arising from oxidation, can contaminate the final product.
Solution: A charcoal treatment of the crude product solution prior to crystallization can be effective in removing colored impurities. It is also important to ensure that the work-up procedure effectively removes any residual acids that could cause product degradation.
Purification Strategies:
Chromatography: While column chromatography is a powerful tool in the lab, it is often not economically viable or practical for large-scale production.
Solution: The primary goal should be to optimize the crystallization process to achieve the target purity without the need for chromatography. If further purification is required, large-scale flash chromatography systems may be a more practical option.
Recrystallization: Identifying a suitable solvent system that provides both high purity and good recovery can be challenging at scale.
Solution: A comprehensive solvent screening should be conducted at the lab scale to identify an optimal single-solvent or multi-solvent system for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of 3-Bromo-4-nitrophenol?
A1: The nitration of 3-bromophenol is a high-hazard process due to its exothermic nature and the potential for a thermal runaway. Key safety protocols include:
Thermal Hazard Evaluation: A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential to understand the reaction's heat flow and the potential for a runaway reaction.[4]
Robust Cooling Capacity: The reactor must be equipped with a cooling system that can safely handle the total heat output of the reaction.
Controlled Reagent Dosing: The nitrating agent must be added at a controlled rate to prevent a rapid and uncontrollable rise in temperature.
Emergency Preparedness: A well-defined and rehearsed emergency plan, including a reliable quenching procedure, must be in place to handle any thermal runaway events.
Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear appropriate PPE, including safety glasses, flame-retardant lab coats, and acid-resistant gloves. The synthesis should be conducted in a well-ventilated area or within a properly functioning chemical fume hood.
Q2: How does the choice of nitrating agent impact the scale-up process?
A2: The selection of the nitrating agent has a significant impact on the safety, efficiency, and environmental impact of the large-scale process.
Mixed Acid (HNO₃/H₂SO₄): This is the most conventional nitrating agent. While highly effective, it is extremely corrosive and generates a substantial amount of acidic waste, which requires neutralization and disposal.
Alternative Nitrating Agents: Milder nitrating agents, such as metal nitrates in the presence of a solid acid catalyst, can provide better selectivity and an improved safety profile.[5] However, the cost and large-scale availability of these alternatives must be carefully evaluated.
Q3: What is a typical impurity profile for industrially synthesized 3-Bromo-4-nitrophenol?
A3: The impurity profile can differ based on the specific manufacturing process. However, commonly observed impurities include:
Isomeric nitrobromophenols: 3-bromo-2-nitrophenol and 3-bromo-6-nitrophenol.[2]
Di-nitrated bromophenols.
Unreacted 3-bromophenol starting material.
Byproducts from oxidative degradation.
Q4: Can Process Analytical Technology (PAT) be utilized to enhance the control of 3-Bromo-4-nitrophenol synthesis at scale?
A4: Yes, PAT is a powerful tool for real-time monitoring and control of the synthesis process.[6][7][8][9]
In-situ Reaction Monitoring: Spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can be integrated into the reactor to monitor the concentrations of reactants, the product, and key intermediates in real-time. This provides a deeper understanding of the reaction kinetics and helps in identifying the optimal reaction endpoint, thereby preventing the formation of impurities.
Automated Process Control: Data from PAT instruments can be fed into a process control system to enable automated adjustments. For example, the addition rate of the nitrating agent could be automatically modulated based on the real-time progress of the reaction to ensure both safety and consistent product quality.
Data Presentation
Table 1: Comparison of Synthesis Parameters at Different Scales (Illustrative)
Parameter
Laboratory Scale (grams)
Pilot Scale (kilograms) - Considerations & Mitigation
Typical Yield
75-85%
Potential for reduction to 65-75% due to heat and mass transfer limitations. Mitigation: Enhanced reactor cooling and controlled reagent addition.
Reaction Duration
2-3 hours
May require extension to 4-6 hours to accommodate controlled addition and ensure complete conversion.
Temperature Control
Ice bath (0-5 °C)
Jacketed reactor with efficient cooling system (-5 to 0 °C). Precise and uniform temperature control is critical.
Agitation
Magnetic stirrer
Overhead mechanical stirrer with optimized impeller design for homogeneous mixing.
Impurity Profile
Low levels of isomeric byproducts
Potential for increased di-nitration and oxidation. Mitigation: Strict temperature control and adherence to stoichiometric ratios.
Isolation Method
Column Chromatography
Primarily recrystallization from an optimized solvent system.
Experimental Protocols
Illustrative Laboratory-Scale Synthesis of 3-Bromo-4-nitrophenol
Disclaimer: This protocol is for informational purposes only and must be carried out by qualified personnel following all institutional safety guidelines.
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 34.6 g (0.2 mol) of 3-bromophenol in 100 mL of glacial acetic acid. Cool the resulting solution to 0-5 °C using an ice-salt bath.
Preparation of the Nitrating Mixture: In a separate flask, cautiously add 21 mL of concentrated nitric acid (70%) to 21 mL of concentrated sulfuric acid while maintaining the temperature below 10 °C with an ice bath.
Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred solution of 3-bromophenol over a period of 1.5-2 hours. The internal temperature of the reaction must be maintained below 5 °C throughout the addition.
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, slowly pour the reaction mixture into 500 mL of an ice-water slurry with vigorous stirring. A yellow solid, the crude 3-Bromo-4-nitrophenol, will precipitate.
Isolation and Purification: Collect the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral to pH paper. The crude product can then be dried and purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product.
Mandatory Visualizations
Caption: Troubleshooting workflow for scaling up 3-Bromo-4-nitrophenol synthesis.
Caption: Logical relationship between problems, causes, and solutions in scale-up.
Technical Support Center: Purification of 3-Bromo-4-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Bromo-4-nitroph...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Bromo-4-nitrophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-Bromo-4-nitrophenol.
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield after purification
- Incomplete precipitation during recrystallization.- Adsorption of the product onto the stationary phase during column chromatography.- Use of an inappropriate solvent system.
- Ensure the recrystallization solution is sufficiently cooled and allowed adequate time for crystal formation.- Optimize the solvent system for column chromatography to ensure efficient elution of the product.- Perform a thorough extraction of the aqueous layer if the purification involves a work-up step.
Product is still impure after a single purification
- Presence of closely related isomers (e.g., 3-bromo-6-nitrophenol) that are difficult to separate.- The crude product is highly impure.
- Repeat the purification step (recrystallization or column chromatography).- For column chromatography, use a shallower solvent gradient or a longer column to improve separation.- Consider a combination of purification techniques, for example, column chromatography followed by recrystallization.
Oily product obtained instead of solid crystals during recrystallization
- The presence of impurities lowers the melting point of the mixture.- The cooling process is too rapid.
- Re-purify the oil using column chromatography to remove impurities before attempting recrystallization again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
The color of the purified product is off-white or brownish instead of yellow
- Presence of colored impurities, possibly from side reactions during synthesis.
- Treatment with activated charcoal during recrystallization can help remove colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to crystallize.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3-Bromo-4-nitrophenol?
A1: The two primary methods for purifying crude 3-Bromo-4-nitrophenol are column chromatography and recrystallization. The choice of method depends on the level of impurities and the desired final purity. Column chromatography is generally more effective for separating complex mixtures and isomers.[1][2]
Q2: What are the likely impurities in crude 3-Bromo-4-nitrophenol?
A2: Common impurities in crude 3-Bromo-4-nitrophenol, which is often synthesized by the nitration of 3-bromophenol, include:
Isomeric byproducts: The most common isomeric impurity is 3-bromo-6-nitrophenol.[1]
Side-reaction products: These can contribute to the brown coloration of the crude product.[1]
Q3: Which solvent systems are recommended for the column chromatography of 3-Bromo-4-nitrophenol?
A3: Several solvent systems have been successfully used for the purification of 3-Bromo-4-nitrophenol by silica (B1680970) gel column chromatography. The polarity of the eluent is key to achieving good separation.
Q4: What is a suitable solvent for the recrystallization of 3-Bromo-4-nitrophenol?
A4: A mixture of ether and hexanes has been reported to be an effective solvent system for the recrystallization of 3-Bromo-4-nitrophenol.[1] The principle is to dissolve the compound in a minimal amount of hot ether (a good solvent) and then add hexanes (a poor solvent) until the solution becomes cloudy, then allow it to cool slowly to form crystals.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, creating a uniform packed bed. Drain the excess solvent until it is level with the top of the silica.
Sample Loading: Dissolve the crude 3-Bromo-4-nitrophenol in a minimal amount of the initial elution solvent (e.g., 10% ethyl acetate in hexanes). Carefully load the sample onto the top of the silica bed.
Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Bromo-4-nitrophenol as a yellow solid.[1][2]
Protocol 2: Purification by Recrystallization
Dissolution: In a flask, dissolve the crude 3-Bromo-4-nitrophenol in a minimum amount of a suitable hot solvent (e.g., a mixture of ether and hexanes).
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the formation of crystals.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Purification Workflow
Caption: A decision-making workflow for the purification of crude 3-Bromo-4-nitrophenol.
Technical Support Center: 3-Bromo-4-nitrophenol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 3-bromo-4-nitrophenol. The electron-deficient nature of this substrate, due to the nitro group, can influence its reactivity and propensity for side reactions. This guide offers strategies to minimize unwanted byproducts and optimize the yield of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reactions with 3-bromo-4-nitrophenol?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of cross-coupling reactions with 3-bromo-4-nitrophenol, you might observe the formation of a symmetrical biphenyl, 3,3'-dinitro-4,4'-dihydroxybiphenyl, instead of your desired product. This side reaction consumes your starting material, reduces the yield of the target molecule, and complicates the purification process due to the similarity in properties between the product and the byproduct.
Q2: What are the main causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The primary causes of homocoupling in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig include:
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of organoboron compounds in Suzuki reactions.
Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or from the oxidation of the active Pd(0) catalyst, can promote homocoupling.
Copper Co-catalyst (in Sonogashira): In Sonogashira reactions, the copper(I) co-catalyst can facilitate the homocoupling of terminal alkynes (Glaser coupling).
High Temperatures: Elevated temperatures can sometimes increase the rate of homocoupling side reactions.
Sub-optimal Ligand or Base: The choice of ligand and base is crucial in stabilizing the palladium catalyst and promoting the desired cross-coupling pathway over side reactions.
Q3: How does the electronic nature of 3-bromo-4-nitrophenol affect its tendency for homocoupling?
A3: The presence of the electron-withdrawing nitro group makes the aryl bromide more reactive towards oxidative addition to the palladium catalyst. While this can be beneficial for the desired cross-coupling, it can also under certain conditions, potentially increase the likelihood of side reactions if the subsequent steps of the catalytic cycle are not efficient.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Significant formation of 3,3'-dinitro-4,4'-dihydroxybiphenyl during the Suzuki reaction of 3-bromo-4-nitrophenol with a boronic acid.
Potential Cause
Troubleshooting Strategy
Experimental Protocol
Presence of Oxygen
Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).
Degassing Protocol: Sparge the solvent with an inert gas for 20-30 minutes. Assemble the reaction glassware while hot and purge with the inert gas. For particularly sensitive reactions, use the "freeze-pump-thaw" method for solvents.
Use of a Pd(II) Precatalyst
Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the presence of oxidizing Pd(II) species.
Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere.
Inappropriate Base
The phenolic proton of 3-bromo-4-nitrophenol requires a suitable base. Strong bases might also promote side reactions. Screen milder bases like K₃PO₄ or Cs₂CO₃.
Base Screening: Set up small-scale parallel reactions with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) while keeping other parameters constant. Analyze the product-to-homocoupling ratio by LC-MS or ¹H NMR.
Suboptimal Ligand
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating reductive elimination. For electron-deficient aryl halides, bulky, electron-rich phosphine (B1218219) ligands are often effective.
Ligand Screening: Test a range of ligands such as SPhos, XPhos, or RuPhos in small-scale reactions to identify the one that provides the best selectivity for the desired cross-coupled product.
Quantitative Data Summary: Suzuki Coupling of Electron-Deficient Aryl Bromides
Aryl Bromide
Boronic Acid
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Yield (%)
Homocoupling Byproduct (%)
4-Bromonitrobenzene
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Toluene/H₂O
100
92
<5
4-Bromobenzonitrile
Phenylboronic acid
Pd(PPh₃)₄ (3)
-
K₂CO₃ (2)
Dioxane/H₂O
90
88
~7
3-Bromo-4-nitrophenol
Phenylboronic acid
Pd₂(dba)₃ (1.5)
XPhos (3)
Cs₂CO₃ (2)
THF/H₂O
80
85
<5
Note: The data presented is a compilation from various sources and representative of typical outcomes. Actual results may vary.
Sonogashira Coupling
Problem: Formation of the symmetrical diyne (Glaser coupling product) from the terminal alkyne and/or homocoupling of 3-bromo-4-nitrophenol.
Potential Cause
Troubleshooting Strategy
Experimental Protocol
Copper(I) Co-catalyst
Employ copper-free Sonogashira conditions to completely eliminate the possibility of Glaser coupling.
Copper-Free Protocol: To a degassed solution of 3-bromo-4-nitrophenol (1.0 equiv), the terminal alkyne (1.2 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv) in an anhydrous solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a phosphine ligand (e.g., PPh₃, 4 mol%). Heat the reaction and monitor by TLC or LC-MS.
Presence of Oxygen
Rigorously deoxygenate the reaction mixture, especially when using copper-catalyzed conditions.
Inert Atmosphere Setup: Use a Schlenk line or a glovebox to set up the reaction. All solvents and reagents should be thoroughly degassed.
Inappropriate Amine Base
The choice of amine base can influence the extent of homocoupling.
Base Optimization: Test different amine bases such as triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or piperidine (B6355638) to find the optimal base for your specific substrates.
Buchwald-Hartwig Amination
Problem: Low yield of the desired N-arylated product and formation of dehalogenated or homocoupled byproducts.
Potential Cause
Troubleshooting Strategy
Experimental Protocol
Inappropriate Ligand
The choice of ligand is critical for the success of Buchwald-Hartwig amination, especially with challenging substrates.
Ligand Selection: For electron-deficient aryl bromides like 3-bromo-4-nitrophenol, bulky biarylphosphine ligands such as BrettPhos, RuPhos, or XPhos are often highly effective.[1]
Base Incompatibility
The phenolic group of 3-bromo-4-nitrophenol and the nitro group can be sensitive to strong bases.
Base Choice: Use a weaker base like Cs₂CO₃ or K₃PO₄. Stronger bases like NaOtBu or KOtBu may be required for less reactive amines but should be used with caution.
Catalyst Deactivation
The palladium catalyst can be deactivated by impurities or side reactions.
Use of Precatalysts: Employ modern palladium precatalysts (e.g., G3 or G4 XPhos Pd precatalysts) which are more stable and efficient at generating the active Pd(0) species.
Experimental Protocols
Detailed Protocol: Suzuki Coupling of 3-Bromo-4-nitrophenol with Phenylboronic Acid
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-nitrophenol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%).
Solvent Addition: Add a degassed mixture of THF and water (e.g., 4:1 v/v) via syringe.
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving the solvent effects on the reac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving the solvent effects on the reactivity of 3-Bromo-4-nitrophenol. The following guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of 3-Bromo-4-nitrophenol in nucleophilic aromatic substitution (SNAc) reactions?
A1: 3-Bromo-4-nitrophenol is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group (-NO₂) ortho and para to the bromine atom. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution of the bromide leaving group. The phenoxide form, present in basic media, is even more reactive due to the electron-donating nature of the O⁻ group.
Q2: How do different types of solvents affect the rate of nucleophilic substitution on 3-Bromo-4-nitrophenol?
A2: The choice of solvent significantly influences the reaction rate.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SNAr reactions. They solvate the cation of the nucleophile salt but leave the anion (the nucleophile) relatively unsolvated and highly reactive. This leads to a significant rate enhancement.
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the cation and the anion of the nucleophile. Solvation of the nucleophile through hydrogen bonding reduces its nucleophilicity and, consequently, the reaction rate.
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices as they do not effectively dissolve ionic nucleophiles and do not stabilize the charged intermediates, leading to very slow reaction rates.
Q3: I am observing a slower than expected reaction rate. What are the potential causes?
A3: Several factors could contribute to a slow reaction rate:
Solvent Choice: Using a polar protic solvent can significantly decrease the rate. Consider switching to a polar aprotic solvent.
Nucleophile Strength: A weaker nucleophile will react more slowly. The nucleophilicity can be affected by its concentration and the solvent.
Temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the reaction temperature is appropriate for the solvent and reactants.
Purity of Reactants: Impurities in the 3-Bromo-4-nitrophenol or the nucleophile can inhibit the reaction.
Water Contamination: Traces of water in aprotic solvents can reduce the effectiveness of the nucleophile. Ensure your solvents are anhydrous.
Q4: My reaction is producing unexpected side products. What could be the issue?
A4: The formation of side products can be due to:
Competing Reactions: Depending on the nucleophile and conditions, other reactions like elimination or reaction at the nitro group might occur.
Decomposition: 3-Bromo-4-nitrophenol or the product might be unstable under the reaction conditions (e.g., high temperature, strong base).
Reaction with Solvent: Some solvents might react with the starting materials or intermediates under certain conditions.
Troubleshooting Guides
Issue 1: Inconsistent Kinetic Data
Symptoms:
Poor reproducibility of rate constants between identical runs.
Non-linear pseudo-first-order plots when one reactant is in large excess.
Possible Causes and Solutions:
Cause
Solution
Temperature Fluctuations
Use a thermostatically controlled water bath or reaction block to maintain a constant temperature (± 0.1 °C).
Inaccurate Concentration of Reactants
Prepare stock solutions carefully using calibrated volumetric flasks and analytical balances. Use freshly prepared solutions for each set of experiments.
Mixing Issues
Ensure rapid and thorough mixing of reactants at the start of the reaction, especially for fast kinetics. For very fast reactions, consider using a stopped-flow apparatus.
Photodegradation
Some nitrophenols are light-sensitive.[1][2] Conduct experiments in amber glassware or a dark environment if photodegradation is suspected.
Oxygen Sensitivity
While less common for this type of reaction, some reagents might be sensitive to atmospheric oxygen. If suspected, degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation
The following tables present illustrative quantitative data for the reaction of 3-Bromo-4-nitrophenol with a generic nucleophile (e.g., sodium methoxide) in various solvents. Note: This data is hypothetical and for educational purposes to demonstrate the expected trends.
Table 1: Effect of Solvent on the Pseudo-First-Order Rate Constant (k')
Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry
This protocol describes the determination of the pseudo-first-order rate constant for the reaction of 3-Bromo-4-nitrophenol with a nucleophile where the product has a different UV-Vis absorption spectrum from the reactants.
Materials:
3-Bromo-4-nitrophenol
Nucleophile (e.g., Sodium Hydroxide)
Solvent (e.g., Acetonitrile)
Thermostatted UV-Vis Spectrophotometer with a cuvette holder
Quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Procedure:
Preparation of Stock Solutions:
Prepare a stock solution of 3-Bromo-4-nitrophenol (e.g., 1 mM) in the chosen solvent.
Prepare a stock solution of the nucleophile (e.g., 100 mM) in the same solvent.
Determination of λmax:
Record the UV-Vis spectrum of the starting material and the expected product to determine the wavelength of maximum absorbance (λmax) where the change in absorbance upon reaction is largest.
Kinetic Run:
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).
In a quartz cuvette, pipette a known volume of the 3-Bromo-4-nitrophenol stock solution and dilute with the solvent to a final volume just under the target (e.g., 2.9 mL for a 3 mL final volume). The concentration of 3-Bromo-4-nitrophenol should be such that the initial absorbance is within the linear range of the instrument (typically < 1.5).
Place the cuvette in the thermostatted cell holder and allow it to equilibrate.
Initiate the reaction by adding a small volume of the concentrated nucleophile stock solution (e.g., 0.1 mL) to the cuvette to achieve a large excess (at least 10-fold) compared to the 3-Bromo-4-nitrophenol.
Immediately start recording the absorbance at the chosen λmax as a function of time.
Data Analysis:
Plot ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
The slope of the linear plot will be -k', where k' is the pseudo-first-order rate constant.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for reactions where UV-Vis spectrophotometry is not ideal, for instance, due to overlapping spectra of reactants and products.
Materials:
HPLC system with a UV detector and a C18 column
Reagents and solvents as in Protocol 1
Mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid)
Autosampler vials
Syringe filters
Procedure:
Reaction Setup:
In a thermostatted reaction vessel, combine the 3-Bromo-4-nitrophenol and the solvent.
Add the nucleophile to start the reaction.
Sampling:
At regular time intervals, withdraw a small aliquot of the reaction mixture.
Immediately quench the reaction by diluting the aliquot in a vial containing a small amount of a quenching agent (e.g., a dilute acid if the nucleophile is a base) and the mobile phase.
Filter the sample through a syringe filter into an autosampler vial.
HPLC Analysis:
Develop an HPLC method that effectively separates the starting material, product, and any potential side products.
Inject the quenched and filtered samples onto the HPLC system.
Monitor the peak areas of the reactant and product at a suitable wavelength.
Data Analysis:
Create a calibration curve for the 3-Bromo-4-nitrophenol to convert peak area to concentration.
Plot the concentration of 3-Bromo-4-nitrophenol versus time to determine the reaction rate. For a pseudo-first-order reaction, plot ln[Concentration] versus time. The slope will be -k'.
Technical Support Center: Synthesis of 3-Bromo-4-nitrophenol
This technical support guide provides troubleshooting advice and frequently asked questions to address low yields in the synthesis of 3-Bromo-4-nitrophenol. It is intended for researchers, scientists, and professionals i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions to address low yields in the synthesis of 3-Bromo-4-nitrophenol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the synthesis of 3-Bromo-4-nitrophenol?
A1: Low yields are typically attributed to several factors:
Formation of Isomeric Byproducts: The synthesis often produces not only the desired 3-Bromo-4-nitrophenol but also other isomers, such as 3-bromo-6-nitrophenol and 2,4,6-tribromophenol.[1][2] The separation of these isomers can be challenging and lead to loss of the target compound.
Suboptimal Reaction Temperature: The nitration of bromophenol is an exothermic reaction. Poor temperature control can lead to the formation of undesired side products or decomposition of the starting material and product.[3]
Incorrect Reagent Stoichiometry: The ratio of the nitrating agent to the starting material (3-bromophenol) is crucial. An excess of the nitrating agent can lead to over-nitration or oxidation of the phenol (B47542).
Purity of Starting Materials: The purity of 3-bromophenol (B21344) and the nitrating agents can significantly impact the reaction outcome. Impurities can interfere with the reaction or lead to the formation of tars.[3]
Inefficient Purification: Loss of product during the workup and purification steps, such as extraction and column chromatography, is a common cause of reduced yield.[1][3]
Q2: How does the choice of nitrating agent affect the yield?
A2: The choice of nitrating agent and solvent system is critical. Common nitrating systems include:
Sodium nitrate (B79036) in sulfuric acid: This is a frequently used method. The concentration of sulfuric acid and the reaction temperature must be carefully controlled.[1][4]
Fuming nitric acid in glacial acetic acid: This method can also be effective, but fuming nitric acid is highly corrosive and reactive, requiring careful handling.[1]
The conditions for the nitration of phenol are generally milder than for benzene (B151609) due to the activating effect of the hydroxyl group.[5][6][7][8] Using conditions that are too harsh can lead to oxidation and the formation of tarry byproducts.[2][8]
Q3: Why is the formation of multiple isomers a problem and how can it be minimized?
A3: The hydroxyl (-OH) and bromo (-Br) groups on the phenol ring direct the incoming nitro group (-NO2) to specific positions. The -OH group is a strong activating group and directs ortho and para to itself, while the -Br group is a deactivating group but also an ortho, para director. This results in a mixture of nitrated products. To minimize the formation of unwanted isomers, precise control of reaction conditions, particularly temperature and the rate of addition of the nitrating agent, is essential. A slow, dropwise addition at a low temperature can improve the selectivity of the reaction.
Troubleshooting Guide
This guide will help you diagnose and resolve issues leading to low yields in your 3-Bromo-4-nitrophenol synthesis.
Issue: The reaction has resulted in a very low yield of the desired product.
Step 1: Analyze the Reaction Conditions
Question: Was the temperature of the reaction strictly controlled, especially during the addition of the nitrating agent?
Answer/Action: The reaction is exothermic. It is crucial to maintain a low temperature (e.g., 0-10°C) during the addition of the nitrating agent to prevent side reactions and decomposition.[1][4] Use an ice bath and monitor the internal temperature of the reaction mixture.
Question: Was the nitrating agent added slowly and dropwise?
Answer/Action: Rapid addition of the nitrating agent can cause localized overheating and lead to the formation of undesired byproducts. Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and temperature control.[3]
Step 2: Evaluate the Reagents and Starting Materials
Question: Have you confirmed the purity of your 3-bromophenol?
Answer/Action: Impurities in the starting material can lead to side reactions and the formation of tar. Use a pure starting material, and if necessary, purify it before use.
Question: Are your nitrating agents (e.g., sodium nitrate, sulfuric acid, nitric acid) of the appropriate grade and concentration?
Answer/Action: The concentration of the acids is critical. Ensure you are using concentrated sulfuric acid and the correct form of nitric acid as specified in the protocol. Old or improperly stored reagents can also affect the outcome.
Step 3: Review the Work-up and Purification Process
Question: Did you observe a significant amount of tar or insoluble material during the work-up?
Answer/Action: The formation of tar indicates that oxidation or polymerization has occurred, likely due to excessive temperatures or overly harsh reaction conditions.[2][8] Adjusting the reaction temperature and reagent stoichiometry may be necessary.
Question: How was the product purified? Was there significant loss during this step?
Answer/Action: Purification by column chromatography is common for separating isomers.[1] Ensure the correct stationary phase (silica gel) and eluent system are used to achieve good separation. Inefficient extraction or multiple recrystallization steps can also lead to product loss.
Quantitative Data Summary
The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of 3-Bromo-4-nitrophenol.
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid (e.g., 20 mL) to a solution of sodium nitrate (e.g., 27 g) in water (e.g., 60 mL). Maintain the temperature between 0 and 5°C during the addition.
Dissolving the Starting Material: In a separate beaker, dissolve 3-bromophenol (e.g., 24 g) in ethanol (e.g., 50 mL).
Reaction: Slowly add the solution of 3-bromophenol to the cold nitrating mixture dropwise, ensuring the internal temperature of the reaction does not rise above 10°C.
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
Quenching: Pour the reaction mixture into a large beaker containing ice water (e.g., 600 mL) with stirring.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (e.g., 3 x 200 mL).
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane or a hexane/ethyl acetate (B1210297) mixture) to separate the desired 3-Bromo-4-nitrophenol from other isomers.
Visualizations
Caption: Experimental workflow for the synthesis of 3-Bromo-4-nitrophenol.
Caption: Troubleshooting decision tree for low yield of 3-Bromo-4-nitrophenol.
Caption: Reaction pathway showing the formation of the desired product and a major isomer.
Confirming the Structure of Synthesized 3-Bromo-4-nitrophenol: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic dat...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic data to confirm the successful synthesis of 3-Bromo-4-nitrophenol, distinguishing it from potential starting materials and isomeric byproducts.
The synthesis of 3-Bromo-4-nitrophenol from 3-bromophenol (B21344) via electrophilic nitration can yield a mixture of regioisomers. Therefore, a thorough analysis of spectroscopic data is essential to verify the correct substitution pattern. This guide outlines the experimental protocol for the synthesis and presents a comparative analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the target compound and its key alternatives.
Experimental Protocol: Synthesis of 3-Bromo-4-nitrophenol
A common method for the synthesis of 3-Bromo-4-nitrophenol involves the nitration of 3-bromophenol. The following protocol is a representative example:
To a solution of 3-bromophenol (1 equivalent) in a suitable solvent such as glacial acetic acid, a nitrating agent is added dropwise at a controlled temperature, typically using an ice bath to maintain 0-5°C. A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. After the addition is complete, the reaction is allowed to proceed at room temperature for a specified time. The reaction mixture is then poured onto ice, and the crude product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting residue, a mixture of isomers, is then purified by column chromatography on silica (B1680970) gel to isolate the desired 3-Bromo-4-nitrophenol.[1]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-Bromo-4-nitrophenol, its starting material (3-Bromophenol), and potential regioisomeric byproducts (2-Bromo-4-nitrophenol and 5-Bromo-2-nitrophenol).
The following diagram illustrates the logical workflow for confirming the structure of the synthesized 3-Bromo-4-nitrophenol.
Caption: Logical workflow for the synthesis and spectroscopic confirmation of 3-Bromo-4-nitrophenol.
Analysis and Interpretation
The combination of these spectroscopic techniques provides a clear path to confirming the structure of 3-Bromo-4-nitrophenol:
¹H NMR Spectroscopy: This is the most definitive technique for distinguishing between the isomers. The splitting patterns and coupling constants of the aromatic protons are unique for each substitution pattern. For 3-Bromo-4-nitrophenol, the spectrum is expected to show three distinct signals in the aromatic region: a doublet, another doublet, and a doublet of doublets, consistent with the 1,2,4-trisubstituted pattern. This is clearly different from the patterns observed for the starting material and the other isomers.
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. For 3-Bromo-4-nitrophenol, six distinct signals are expected for the aromatic carbons, confirming the absence of symmetry. The chemical shifts are influenced by the electron-withdrawing nitro group and the bromine atom, aiding in the assignment of each carbon.
IR Spectroscopy: The presence of a broad O-H stretching band around 3450 cm⁻¹ confirms the phenolic hydroxyl group.[1] The strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1527 cm⁻¹ and 1311 cm⁻¹, respectively, are also key indicators.[1] While the IR spectra of the isomers are similar, subtle differences in the fingerprint region can provide additional evidence.
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak with a 1:1 isotopic pattern for [M]⁺ and [M+2]⁺, which is indicative of the presence of a single bromine atom. The fragmentation pattern, including the loss of NO, NO₂, and Br, provides further confirmation of the molecular structure. Although the primary fragmentation may be similar for the isomers, the relative intensities of the fragment ions can differ.
By systematically comparing the acquired spectroscopic data of the synthesized product with the reference data presented in this guide, researchers can confidently confirm the identity and purity of 3-Bromo-4-nitrophenol, ensuring the reliability of their subsequent research and development activities.
A Comparative Analysis of 3-Bromo-4-nitrophenol and Its Isomers: A Guide for Researchers
An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Activities of Bromonitrophenol Isomers For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Review of the Physicochemical Properties, Synthesis, and Biological Activities of Bromonitrophenol Isomers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is paramount. The substitution pattern of functional groups on an aromatic ring can dramatically alter a compound's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of 3-Bromo-4-nitrophenol and its isomers, offering a valuable resource for those engaged in chemical synthesis and drug discovery.
Physicochemical Properties: A Quantitative Comparison
The position of the bromo and nitro substituents on the phenol (B47542) ring significantly influences the physicochemical properties of these isomers. A summary of key data is presented below.
Note: Some data points, particularly predicted values, should be confirmed with experimental data where critical.
Synthesis of Bromonitrophenol Isomers
The synthesis of specific bromonitrophenol isomers often involves electrophilic aromatic substitution reactions, such as nitration and bromination, on a phenol or substituted phenol starting material. The regioselectivity of these reactions is highly dependent on the directing effects of the existing substituents and the reaction conditions.
General Experimental Protocol for Nitration of a Bromophenol
This protocol provides a general method for the synthesis of bromonitrophenol isomers, which may require optimization for specific isomers.
Materials:
Appropriate bromophenol isomer
Concentrated sulfuric acid (H₂SO₄)
Concentrated nitric acid (HNO₃)
Ice
Dichloromethane or other suitable organic solvent
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add the bromophenol to concentrated sulfuric acid.
Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
Add the nitrating mixture dropwise to the bromophenol solution, ensuring the temperature remains low to control the reaction and minimize side products.
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure completion.
Pour the reaction mixture over crushed ice to precipitate the product.
Extract the product into an organic solvent like dichloromethane.
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
Remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography, using a suitable eluent system such as a mixture of hexane and ethyl acetate, to isolate the desired isomer.[2][3]
The synthesis of 3-Bromo-4-nitrophenol, for instance, can be achieved by the nitration of 3-bromophenol.[2][3] However, this reaction can also yield other isomers, such as 3-bromo-2-nitrophenol and 3-bromo-6-nitrophenol, necessitating careful purification.[3]
Comparative Biological Activity and Toxicity
While comprehensive comparative data on the biological activity and toxicity of all 3-Bromo-4-nitrophenol isomers is limited, existing research on related compounds provides valuable insights. Nitrophenols, as a class, are recognized for their potential toxicity. The position of the nitro group can influence the degree of toxicity.
3-Bromo-4-nitrophenol has been noted for its antimicrobial and antifungal properties and has been investigated for its potential as an antioxidant and enzyme inhibitor.[1] The reactivity of the bromine and nitro functional groups makes these compounds potential candidates for interacting with biological macromolecules.
The precise biological effects and toxicity profiles are expected to vary among the isomers due to differences in their electronic properties, steric hindrance, and ability to form intermolecular interactions. Structure-activity relationship (SAR) studies are crucial to elucidate these differences. For example, the position of the substituents will affect the acidity of the phenolic proton and the lipophilicity of the molecule, both of which can influence its biological activity.
Potential Involvement in Cellular Signaling Pathways
The electrophilic nature of nitrophenol compounds suggests they may interact with cellular nucleophiles, such as cysteine residues in proteins, potentially modulating various signaling pathways. One such pathway of interest is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor, Keap1, which targets it for ubiquitination and proteasomal degradation. Upon exposure to electrophiles or oxidative stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
The bromonitrophenol isomers, with their electron-withdrawing nitro group and reactive bromine atom, could potentially act as electrophiles that modify Keap1, thereby activating the Nrf2 pathway. The differential reactivity of the isomers would likely lead to varying potencies in activating this pathway.
Below is a diagram illustrating the potential activation of the Nrf2 pathway by a bromonitrophenol isomer.
Potential activation of the Nrf2 pathway by a bromonitrophenol isomer.
Experimental Workflow for Assessing Biological Activity
A systematic approach is required to compare the biological activities of the bromonitrophenol isomers. The following workflow outlines a general strategy for such a comparative study.
A generalized workflow for the comparative biological evaluation of bromonitrophenol isomers.
Conclusion
The isomers of 3-Bromo-4-nitrophenol represent a compelling case study in the importance of substituent positioning on the chemical and biological properties of small molecules. While physicochemical data and synthetic routes are becoming increasingly available, a significant gap remains in the comparative biological and toxicological data for this family of compounds. Further research, following systematic workflows as outlined above, is necessary to fully elucidate their structure-activity relationships and to identify any isomers with potential therapeutic or toxicological significance. Such studies will be invaluable to researchers in medicinal chemistry and drug development, providing a clearer understanding of how subtle structural modifications can lead to profound differences in biological outcomes.
A Comparative Guide to the Reactivity of 3-Bromo-4-nitrophenol and Other Halogenated Nitrophenols
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the chemical reactivity of 3-Bromo-4-nitrophenol and its halogenated analogues, including 3-Fluoro-4-nitro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Bromo-4-nitrophenol and its halogenated analogues, including 3-Fluoro-4-nitrophenol, 3-Chloro-4-nitrophenol, and 3-Iodo-4-nitrophenol. This objective analysis is supported by available experimental data and established principles of organic chemistry, offering valuable insights for researchers in drug development and chemical synthesis.
Introduction to Reactivity in Halogenated Nitrophenols
The reactivity of halogenated nitrophenols is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). In these reactions, the aromatic ring, activated by the electron-withdrawing nitro group, is attacked by a nucleophile, leading to the displacement of the halide. The nature of the halogen atom significantly influences the rate of this substitution, as does the acidity of the phenolic proton, which is reflected in the compound's pKa value.
Physicochemical Properties and Acidity
The acidity of the phenolic hydroxyl group is a key indicator of the electronic environment of the aromatic ring and, consequently, its reactivity. A lower pKa value signifies a more acidic phenol, which generally correlates with a more electron-deficient (and thus more reactive towards nucleophiles) aromatic ring.
Table 1: Physicochemical Properties of 3-Halo-4-nitrophenols
Note: Predicted pKa values can vary between different software and methodologies. Experimental determination is required for definitive comparison.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The rate of SNAr reactions in halogenated nitrophenols is a direct measure of their reactivity. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest, its breaking is not the rate-limiting step.
Based on this principle, the expected order of reactivity for 3-halo-4-nitrophenols in SNAr reactions is:
Experimental Protocol for Comparative Reactivity Analysis
To quantitatively compare the reactivity of these compounds, a standardized experimental protocol is essential. The following is a representative procedure for a competitive SNAr reaction, which can be adapted to specific laboratory conditions.
Objective: To determine the relative reactivity of 3-halo-4-nitrophenols by reacting an equimolar mixture with a limiting amount of a common nucleophile.
Materials:
3-Fluoro-4-nitrophenol
3-Chloro-4-nitrophenol
3-Bromo-4-nitrophenol
3-Iodo-4-nitrophenol
A suitable nucleophile (e.g., piperidine, morpholine, or sodium methoxide)
A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile)
Internal standard for chromatographic analysis (e.g., naphthalene (B1677914) or biphenyl)
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
Preparation of the Reaction Mixture: In a round-bottom flask, prepare a solution containing equimolar amounts (e.g., 0.1 mmol each) of the four 3-halo-4-nitrophenols and a known amount of the internal standard in the chosen solvent (e.g., 10 mL of DMF).
Initiation of the Reaction: Add a limiting amount of the nucleophile (e.g., 0.05 mmol) to the stirred solution at a controlled temperature (e.g., 50 °C).
Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes).
Quenching: Immediately quench the reaction in each aliquot by adding a dilute acid solution (e.g., 0.1 M HCl).
Extraction: Extract the organic components from the quenched aliquots with a suitable solvent (e.g., ethyl acetate).
Analysis: Analyze the organic extracts by GC-MS or HPLC to determine the concentration of each unreacted 3-halo-4-nitrophenol relative to the internal standard.
Data Analysis: Plot the concentration of each reactant versus time. The rate of disappearance of each 3-halo-4-nitrophenol will be proportional to its reactivity. The relative reactivity can be determined by comparing the initial rates of consumption.
// Nodes
A [label="Prepare equimolar mixture of\n3-halo-4-nitrophenols and internal standard"];
B [label="Add limiting amount of nucleophile\nat controlled temperature"];
C [label="Withdraw and quench aliquots\nat timed intervals"];
D [label="Extract organic components"];
E [label="Analyze by GC-MS or HPLC"];
F [label="Plot concentration vs. time\nand determine relative rates"];
// Edges
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
}
Диаграмма 2: Рабочий процесс для сравнительного анализа реакционной способности.
Potential Involvement in Signaling Pathways
While specific studies on the role of 3-halo-4-nitrophenols in cellular signaling are limited, research on the parent compound, 4-nitrophenol, has shown its ability to induce the Nrf2 antioxidant pathway. This pathway is a critical cellular stress response mechanism. It is plausible that halogenated derivatives could exhibit similar or modified activities, warranting further investigation in this area for drug development purposes.
Conclusion
The reactivity of 3-halo-4-nitrophenols in nucleophilic aromatic substitution is predicted to follow the order F > Cl > Br > I, with 3-Fluoro-4-nitrophenol being the most reactive. This trend is primarily driven by the electronegativity of the halogen, which activates the aromatic ring towards nucleophilic attack. The provided experimental protocol offers a robust framework for the quantitative comparison of these compounds in a laboratory setting. Further research into the biological activities of these molecules, particularly their interaction with cellular signaling pathways, may reveal novel therapeutic applications.
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Bromo-4-nitrophenol Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate reagents is critical for optimizing reaction efficiency, yield, and safe...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate reagents is critical for optimizing reaction efficiency, yield, and safety. This guide provides a comprehensive comparison of traditional and alternative reagents for the synthesis of 3-Bromo-4-nitrophenol derivatives, key intermediates in numerous pharmaceutical and agrochemical compounds.[1] We will delve into the performance of various brominating and nitrating agents, supported by experimental data from analogous reactions, and present detailed experimental protocols.
The conventional synthesis of 3-Bromo-4-nitrophenol typically involves the nitration of 3-bromophenol (B21344) using a mixture of concentrated nitric and sulfuric acids.[2][3] While effective, this method often suffers from harsh reaction conditions, the use of highly corrosive acids, and potential for over-nitration or side product formation.[4][5] This has spurred the exploration of milder, more selective, and environmentally benign alternative reagents.
Comparison of Alternative Brominating and Nitrating Agents
The synthesis of 3-Bromo-4-nitrophenol derivatives can be approached by two primary retrosynthetic pathways: bromination of a nitrophenol or nitration of a bromophenol. The choice of strategy and reagents significantly impacts the overall efficiency and selectivity of the synthesis.
Alternative Brominating Agents
The traditional use of molecular bromine (Br₂) poses significant handling and safety challenges.[6] Several solid and more manageable alternatives have been developed for the bromination of electron-rich aromatic compounds like phenols.
Reagent/System
Typical Substrate
Reaction Conditions
Yield (%)
Selectivity
Key Advantages
N-Bromosuccinimide (NBS)
Phenols, Anilines
Varies with solvent (e.g., DMF, CCl₄, Dioxane), often at room temperature.[7][8]
50-95 (substrate dependent)
High para-selectivity in polar solvents like DMF.[7][9]
Solid, easier to handle than Br₂, selectivity can be tuned by solvent choice.[7][8]
Copper(II) Bromide (CuBr₂)
Phenols, Anilines
Acetonitrile or ionic liquids, ambient temperature.[7]
60-96
Excellent for monobromination, high regioselectivity for para-substitution.[7]
The classic mixed acid (HNO₃/H₂SO₄) method for nitration can be aggressive.[14] Milder and more selective alternatives are available, including methods that leverage different solvents or activating agents, and green chemistry approaches like microwave-assisted synthesis.
Reagent/System
Typical Substrate
Reaction Conditions
Yield (%)
Key Advantages
Nitric Acid in Acetic Anhydride
Toluene
Not specified
High
Milder than mixed acid, can lead to different isomer distributions.[15]
Nitronium Tetrafluoroborate (NO₂BF₄)
Toluene
Not specified
High
Powerful nitrating agent, can be used for less reactive substrates.[15]
Rapid, environmentally friendly, avoids corrosive acids, high yield.[16][17]
Experimental Protocols
The following are detailed methodologies for the synthesis of 3-Bromo-4-nitrophenol using both a traditional approach and a proposed alternative route.
Protocol 1: Traditional Synthesis via Nitration of 3-Bromophenol
Slowly add concentrated sulfuric acid (10.0 mL, 187.4 mmol) dropwise to a solution of sodium nitrate (13.5 g, 159.6 mmol) in water (30 mL), maintaining the temperature at 0-5°C.[2]
Subsequently, add a solution of 3-bromophenol (12.0 g, 69.4 mmol) dissolved in ethanol (25 mL).[2]
Stir the reaction mixture overnight at room temperature.[2]
Pour the mixture into ice water (300 mL) and extract with dichloromethane (3 x 100 mL).[2]
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
Purify the crude product by silica (B1680970) gel column chromatography (eluent: 30% ethyl acetate (B1210297) in hexane) to afford 3-Bromo-4-nitrophenol.[2]
Expected Yield: ~37%[2]
Protocol 2: Proposed Greener Synthesis via Bromination of 4-Nitrophenol (B140041) followed by Microwave-Assisted Nitration
This proposed two-step synthesis utilizes a safer brominating agent and a rapid, high-yield microwave-assisted nitration.
Step 1: Bromination of 4-Nitrophenol using N-Bromosuccinimide (NBS)
In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol) in DMF (5 mL).
Add the NBS solution dropwise to the 4-nitrophenol solution at room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude 2-bromo-4-nitrophenol.
Step 2: Synthesis of 3-Bromo-4-nitrophenol via an alternative pathway (hypothetical)
As the direct synthesis of 3-Bromo-4-nitrophenol from 4-nitrophenol is not straightforward due to directing group effects, an alternative starting material, 3-bromophenol is proposed for a greener nitration.
In a microwave-safe vessel, mix 3-bromophenol (1.0 mmol), calcium nitrate (2.0 g), and glacial acetic acid (5.0 mL).[16]
Cover the vessel and place it in a laboratory microwave reactor.
Irradiate the mixture for 1-2 minutes at a suitable power level (e.g., 900W).[16]
Allow the mixture to cool to room temperature. The product can then be isolated and purified using standard techniques such as extraction and chromatography.
Expected Yield: High (based on analogous reaction with phenol yielding 89%)[17]
Visualizing the Synthetic Pathways
The following diagrams illustrate the traditional and a proposed alternative synthetic route for 3-Bromo-4-nitrophenol.
Caption: Traditional synthesis of 3-Bromo-4-nitrophenol.
Caption: Proposed greener synthesis of 3-Bromo-4-nitrophenol.
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of 3-Bromo-4-nitrophenol derivatives can be significantly improved by employing alternative reagents to the traditional harsh brominating and nitrating agents. Reagents such as N-Bromosuccinimide offer a safer and more selective method for bromination. For nitration, microwave-assisted synthesis using calcium nitrate in acetic acid presents a rapid, high-yield, and environmentally friendly alternative. The selection of a particular synthetic route and reagents will depend on the specific requirements of the target molecule, including desired regioselectivity, scale of the reaction, and available equipment. This guide provides a foundation for researchers to explore these alternative methods to develop more efficient and sustainable synthetic strategies.
The Biological Potential of Compounds Derived from 3-Bromo-4-nitrophenol: A Comparative Overview
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. 3-Bromo-4-nitrophenol has emerged as a versatile starting material for the synthesis of a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the quest for novel bioactive molecules is a continuous endeavor. 3-Bromo-4-nitrophenol has emerged as a versatile starting material for the synthesis of a variety of organic compounds with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of different classes of compounds synthesized from this precursor, supported by available experimental data and detailed methodologies.
Introduction to 3-Bromo-4-nitrophenol in Drug Discovery
3-Bromo-4-nitrophenol is an aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a phenol, a bromine atom, and a nitro group, offers multiple reactive sites for chemical modification. This allows for the generation of diverse molecular architectures, including Schiff bases, triazoles, chalcones, and ether derivatives, which have been investigated for a range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine atom and the nitro group can significantly influence the electronic and lipophilic properties of the resulting molecules, often enhancing their interaction with biological targets.
Comparative Analysis of Biological Activities
While direct biological activity data for compounds synthesized specifically from 3-Bromo-4-nitrophenol is limited in publicly available research, we can extrapolate the potential activities based on the classes of compounds that can be derived from it.
Schiff Base Derivatives: Promising Antimicrobial Agents
Schiff bases, formed by the condensation of the amino group of 3-amino-4-bromophenol (B174537) (which can be synthesized from 3-Bromo-4-nitrophenol) with various aldehydes and ketones, are a well-established class of compounds with significant antimicrobial properties.
General Synthesis of Schiff Bases from 3-Bromo-4-nitrophenol:
The synthesis typically involves a two-step process:
Reduction of the nitro group: The nitro group of 3-Bromo-4-nitrophenol is reduced to an amino group to form 3-bromo-4-aminophenol.
Condensation reaction: The resulting 3-bromo-4-aminophenol is then reacted with a variety of substituted aldehydes or ketones in a suitable solvent, often with acid catalysis, to yield the corresponding Schiff bases.
Anticipated Antimicrobial Activity:
The antimicrobial efficacy of Schiff bases is often attributed to the presence of the azomethine (-C=N-) group. The introduction of different substituents on the aldehyde or ketone moiety allows for the fine-tuning of their biological activity. It is anticipated that Schiff bases derived from 3-bromo-4-aminophenol would exhibit activity against a range of bacterial and fungal strains.
Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
Preparation of Media: Prepare Mueller-Hinton agar (B569324) for bacteria and Sabouraud dextrose agar for fungi.
Inoculation: Inoculate the sterile agar plates with the test microorganisms.
Well Preparation: Create wells of a specific diameter in the agar plates.
Application of Compounds: Add a defined concentration of the synthesized Schiff base solution to each well.
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
Measurement: Measure the diameter of the zone of inhibition around each well. The larger the zone, the greater the antimicrobial activity.
Triazole Derivatives: Potential Anticancer Agents
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Derivatives of 1,2,3-triazole, in particular, have garnered significant attention for their anticancer activities. These can be synthesized from 3-Bromo-4-nitrophenol by converting it into an azide (B81097) or an alkyne derivative, which then undergoes a cycloaddition reaction.[1][2][3][4]
General Synthesis of 1,2,3-Triazoles from 3-Bromo-4-nitrophenol:
A common approach involves the "click chemistry" reaction:
Functional Group Conversion: The hydroxyl group of 3-Bromo-4-nitrophenol can be converted to an azide or an alkyne.
Cycloaddition: The resulting derivative is then reacted with a complementary alkyne or azide, respectively, often in the presence of a copper(I) catalyst, to form the 1,2,3-triazole ring.
Anticipated Anticancer Activity:
The anticancer potential of triazole derivatives is often linked to their ability to inhibit various enzymes and signaling pathways involved in cancer cell proliferation and survival. The specific substituents on the triazole ring, originating from both the 3-Bromo-4-nitrophenol precursor and the reaction partner, would determine the potency and selectivity of the anticancer effect.
Experimental Protocol for In Vitro Anticancer Screening (MTT Assay):
Cell Seeding: Seed cancer cell lines in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Chalcone (B49325) and Ether Derivatives: Potential as Anti-inflammatory Agents
Chalcones, characterized by an open-chain flavonoid structure, and various ether derivatives are known to possess anti-inflammatory properties.[5][6][7][8] These can be synthesized from 3-Bromo-4-nitrophenol through reactions involving its hydroxyl group or by converting it to an acetophenone (B1666503) derivative.
General Synthesis of Chalcones and Ethers:
Chalcones: 3-Bromo-4-hydroxyacetophenone (derivable from 3-Bromo-4-nitrophenol) can be condensed with various aromatic aldehydes in the presence of a base to yield chalcones.
Ethers: The phenolic hydroxyl group of 3-Bromo-4-nitrophenol can be reacted with various alkyl or aryl halides under basic conditions to form ether derivatives.
Anticipated Anti-inflammatory Activity:
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as NF-κB.
Experimental Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
Pre-treatment: Treat the cells with different concentrations of the synthesized compounds.
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
Nitrite (B80452) Measurement: After incubation, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
Calculation of Inhibition: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Summary and Visualizations
Due to the absence of specific experimental data for compounds directly synthesized from 3-Bromo-4-nitrophenol in the reviewed literature, a quantitative comparison table cannot be provided at this time. However, the following diagrams illustrate the general synthetic pathways and experimental workflows discussed.
Caption: General synthetic routes from 3-Bromo-4-nitrophenol.
Caption: Workflow for biological activity screening.
Conclusion and Future Directions
3-Bromo-4-nitrophenol represents a promising starting scaffold for the development of new biologically active compounds. Based on the known activities of derivable compound classes, there is a strong rationale for synthesizing and screening Schiff base, triazole, chalcone, and ether derivatives of this precursor for antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on the systematic synthesis of these derivatives and the thorough evaluation of their biological activities to establish clear structure-activity relationships. The publication of quantitative data from such studies will be crucial for advancing the drug discovery potential of this versatile chemical entity.
Validating the Purity of 3-Bromo-4-nitrophenol: A Comparative Guide to Analytical Standards
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-Bromo-4-nitrophenol, a key reagent in various synthetic applications. By leveraging analytical standards and robust experimental protocols, researchers can ensure the quality and integrity of their work.
Comparison of Analytical Techniques
The purity of 3-Bromo-4-nitrophenol can be effectively determined using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation and can be used for quantitative purposes (qNMR).
Table 1: Comparison of Analytical Methods for Purity Validation of 3-Bromo-4-nitrophenol
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Differential partitioning between a stationary and mobile phase.
Separation based on volatility and interaction with a stationary phase, with mass-based detection.
Nuclear spin transitions in a magnetic field.
Primary Use
Quantitative purity determination, separation of non-volatile impurities.
Identification and quantification of volatile and semi-volatile impurities.
Structural elucidation and confirmation, quantitative analysis (qNMR).
Sample Derivatization
Generally not required.
May be required for polar analytes to improve volatility.[1]
May not detect non-UV active or highly volatile impurities.
Not suitable for non-volatile or thermally labile compounds.
Lower sensitivity compared to chromatographic methods for trace impurities.
Analytical Standards for 3-Bromo-4-nitrophenol
While certified reference materials from metrological institutes may be limited, several chemical suppliers offer 3-Bromo-4-nitrophenol with stated purity and provide a Certificate of Analysis (COA) which includes analytical data from techniques like NMR and HPLC.[2][3][4] These commercially available reagents can serve as in-house primary standards for routine analysis. For quantitative applications, it is crucial to use a well-characterized standard with a known purity value.
Experimental Protocols
Detailed methodologies are essential for reproducible purity validation. Below are recommended protocols for HPLC, GC-MS, and NMR analysis of 3-Bromo-4-nitrophenol.
This method is adapted from established protocols for nitrophenol analysis.[5][6][7]
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% formic acid.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 270 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 3-Bromo-4-nitrophenol in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary. Filter the solution through a 0.45 µm syringe filter before injection.
Standard Preparation: Prepare a standard solution of 3-Bromo-4-nitrophenol with a known concentration in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on general methods for the analysis of nitrophenols, which may require derivatization to improve volatility.[1][8][9]
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: Increase to 280°C at 10°C/min.
Hold: Hold at 280°C for 5 minutes.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-350.
Sample Preparation and Derivatization:
Dissolve 1 mg of 3-Bromo-4-nitrophenol in 1 mL of a suitable solvent (e.g., dichloromethane).
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
Heat the mixture at 70°C for 30 minutes.
Inject 1 µL of the derivatized sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of 3-Bromo-4-nitrophenol. The following data has been reported for this compound.[10]
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
¹H NMR (DMSO-d6, 500 MHz):
δ 7.99 (d, 1H, J= 9 Hz)
δ 7.18 (d, 1H, J= 3 Hz)
δ 6.91 (dd, 1H, J= 9, 3 Hz)
¹³C NMR (CDCl3, 100 MHz):
δ 161.7, 142.5, 134.9, 128.8, 128.6, 127.9, 127.5, 121.0, 116.8, 114.1, 70.9 (Note: This data corresponds to a benzyloxy-protected derivative and should be used with caution for the free phenol).
Table 2: Expected ¹H NMR Data for 3-Bromo-4-nitrophenol
Proton
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2
~8.2
d
~2.5
H-5
~7.2
dd
~9.0, 2.5
H-6
~8.0
d
~9.0
-OH
>10
br s
-
Visualizing Workflows
Understanding the analytical workflow is crucial for efficient laboratory practice.
Caption: General workflow for the purity validation of 3-Bromo-4-nitrophenol.
Caption: Decision tree for selecting the appropriate analytical method.
By implementing these comparative analytical methods and adhering to detailed protocols, researchers can confidently validate the purity of 3-Bromo-4-nitrophenol, ensuring the quality and reliability of their scientific outcomes.
Unmasking Isomers: A Spectroscopic Comparison of 3-Bromo-4-nitrophenol and 3-bromo-6-nitrophenol
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of two closely related nitrophenol isomers. This report presents a comparative analysis of their U...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of two closely related nitrophenol isomers. This report presents a comparative analysis of their UV-Visible, Infrared, and Nuclear Magnetic Resonance spectra, supported by experimental data and protocols.
The structural nuances between isomers can profoundly impact their chemical reactivity, biological activity, and physical properties. For researchers in drug development and chemical synthesis, the ability to unequivocally differentiate between isomers like 3-Bromo-4-nitrophenol and 3-bromo-6-nitrophenol is paramount. This guide provides a comprehensive comparison of the spectroscopic characteristics of these two compounds, offering a clear framework for their identification and analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for 3-Bromo-4-nitrophenol and 3-bromo-6-nitrophenol.
Spectroscopic Technique
3-Bromo-4-nitrophenol
3-bromo-6-nitrophenol
UV-Vis Spectroscopy
λmax (in acidic/neutral solution)
~275 nm
~275 nm, ~340 nm
λmax (in alkaline solution)
Significant bathochromic shift expected
Significant bathochromic shift expected
Infrared (IR) Spectroscopy
O-H Stretch (cm⁻¹)
Broad, ~3450
Broad, ~3450
C=C Aromatic Stretch (cm⁻¹)
~1612, 1578
~1612, 1578
NO₂ Asymmetric Stretch (cm⁻¹)
~1527
~1527
NO₂ Symmetric Stretch (cm⁻¹)
~1311
~1311
C-Br Stretch (cm⁻¹)
~900
~900
¹H NMR Spectroscopy (DMSO-d₆, 500 MHz)
H-2 (ppm)
7.18 (d, J=3 Hz)
-
H-5 (ppm)
6.91 (dd, J=9, 3 Hz)
-
H-6 (ppm)
7.99 (d, J=9 Hz)
-
¹³C NMR Spectroscopy (CDCl₃, assignments aided by HMQC)
C-1 (C-OH)
155.2
-
C-2 (C-H)
122.9
-
C-3 (C-Br)
132.2
-
C-4 (C-NO₂)
123.8
-
C-5 (C-H)
126.0
-
C-6 (C-H)
132.7
-
Note: Specific experimental data for 3-bromo-6-nitrophenol's NMR and complete UV-Vis spectra were not available in the searched literature. The provided IR data is based on a reported spectrum. The UV-Vis data for 3-nitrophenol (B1666305) is used as a proxy to suggest the expected behavior of 3-bromo-6-nitrophenol.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 3-Bromo-4-nitrophenol and 3-bromo-6-nitrophenol.
UV-Visible (UV-Vis) Spectroscopy
A UV-Vis spectrum is obtained to observe the electronic transitions within the molecule.
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-5 M) in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition: Scan the sample from 200 to 600 nm. Record the wavelengths of maximum absorbance (λmax).
pH Dependence (Optional): To observe the effect of deprotonation of the phenolic hydroxyl group, the spectrum can be recorded in both acidic (by adding a drop of dilute HCl) and alkaline (by adding a drop of dilute NaOH) conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Sample Preparation: The solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹. The characteristic absorption bands for the O-H, C=C aromatic, NO₂, and C-Br functional groups are then identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular structure.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Acquisition:
¹H NMR: Acquire the proton NMR spectrum. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are recorded.
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. The chemical shifts of the distinct carbon atoms are recorded.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.
Comparative
A Comparative Guide to the Synthetic Routes of 3-Bromo-4-nitrophenol for Research and Development
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 3-Bromo-4-nitrophenol, a valuable building block in the synthesis of various p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 3-Bromo-4-nitrophenol, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a detailed cost-benefit analysis of two common laboratory-scale methods for the synthesis of 3-Bromo-4-nitrophenol, starting from 3-bromophenol (B21344). The comparison is based on experimental data, cost of materials, safety, and environmental impact.
Executive Summary
Two primary routes for the nitration of 3-bromophenol to produce 3-Bromo-4-nitrophenol are compared:
Route 1: Utilizes a mixture of sodium nitrate (B79036) and concentrated sulfuric acid.
Route 2: Employs fuming nitric acid in glacial acetic acid.
While both methods yield the desired product, they differ significantly in terms of cost, yield, safety considerations, and environmental impact. Route 1, using sodium nitrate and sulfuric acid, offers a higher yield and is generally more cost-effective for the reagents. However, it involves the use of a strong, corrosive acid mixture and generates a significant amount of acidic waste. Route 2, with fuming nitric acid and acetic acid, provides a lower yield of the desired isomer and involves the use of a highly corrosive and hazardous reagent in fuming nitric acid.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for the two synthetic routes, allowing for a direct comparison of their key parameters.
Table 1: Comparison of Reagent Costs
Reagent
Supplier Example & Price (USD)
Molar Mass ( g/mol )
Cost per Mole (USD)
3-Bromophenol
Sigma-Aldrich: $57.10 / 10g
173.01
$98.81
Sodium Nitrate
Sigma-Aldrich: $99.40 / 500g
84.99
$16.90
Concentrated Sulfuric Acid (98%)
Fisher Scientific: $114.20 / 500mL (d=1.84 g/mL)
98.08
$12.14
Fuming Nitric Acid (>90%)
Sigma-Aldrich: $237.72 / 1lb (453.6g)
63.01
$33.16
Glacial Acetic Acid
Fisher Scientific: $88.96 / 4L (d=1.05 g/mL)
60.05
$1.27
Dichloromethane
Fisher Scientific: $114.20 / 500mL (d=1.33 g/mL)
84.93
$14.58
Ethyl Acetate
Fisher Scientific: $67.14 / 1L (d=0.902 g/mL)
88.11
$6.53
Note: Prices are based on listed catalog prices from major suppliers and may vary based on quantity, purity, and vendor. The cost per mole is calculated for comparison purposes.
Table 2: Comparison of Synthetic Route Performance
Highly corrosive and oxidizing fuming nitric acid, exothermic reaction.
Environmental Impact
Generation of large volumes of acidic aqueous waste.
Generation of acidic and organic waste.
Experimental Protocols
Route 1: Nitration using Sodium Nitrate and Concentrated Sulfuric Acid
This procedure is adapted from a literature source.[1]
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid (98%) to a solution of sodium nitrate in water.
To this cold mixture, add a solution of 3-bromophenol dissolved in a minimal amount of a suitable solvent (e.g., ethanol) dropwise, maintaining the temperature below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
Pour the reaction mixture into ice water and extract the product with dichloromethane.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to obtain pure 3-Bromo-4-nitrophenol.
Route 2: Nitration using Fuming Nitric Acid and Glacial Acetic Acid
In a flask surrounded by an ice bath, dissolve 3-bromophenol in glacial acetic acid.
To this solution, add fuming nitric acid dropwise over a period of 30-40 minutes, ensuring the temperature remains low.
After the addition, allow the reaction to stir at room temperature for an additional 30 minutes.
Pour the reaction mixture onto ice.
The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.
The crude product is then purified by column chromatography on silica gel to separate the desired 3-Bromo-4-nitrophenol from the isomeric byproduct, 3-bromo-6-nitrophenol.
Mandatory Visualization
The following diagrams illustrate the workflow and a comparative overview of the two synthetic routes.
Caption: Comparative workflow of two synthetic routes to 3-Bromo-4-nitrophenol.
Caption: Cost-benefit analysis of the two synthetic routes.
Conclusion and Recommendations
The choice between these two synthetic routes for 3-Bromo-4-nitrophenol depends on the specific priorities of the research or development project.
Route 1 (Sodium Nitrate / Sulfuric Acid) is recommended for situations where a higher yield and lower reagent costs are the primary considerations. The trade-off is the need for careful handling of a large volume of concentrated sulfuric acid and the subsequent management of a significant amount of acidic waste.
Route 2 (Fuming Nitric Acid / Glacial Acetic Acid) may be considered for smaller-scale syntheses where a rapid reaction time is desired, and the lower yield and higher cost of the nitrating agent are acceptable. However, the use of fuming nitric acid necessitates stringent safety precautions due to its high corrosivity (B1173158) and oxidizing potential. The formation of a significant amount of the undesired isomer also requires a more diligent purification process.
For most laboratory-scale research and early-stage drug development applications, Route 1 offers a more favorable balance of cost, yield, and manageable safety protocols , making it the more practical choice. Regardless of the chosen route, appropriate personal protective equipment must be worn, and all reactions should be conducted in a well-ventilated fume hood. Proper waste neutralization and disposal procedures are also critical for both methods to minimize environmental impact.
A Comparative Guide to the Characterization of 3-Bromo-4-nitrophenol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the characterization data for 3-Bromo-4-nitrophenol and a selection of structurally related compounds...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the characterization data for 3-Bromo-4-nitrophenol and a selection of structurally related compounds. The information presented is intended to assist researchers in identifying and differentiating these compounds based on their physicochemical and spectral properties. All quantitative data is summarized for easy comparison, and detailed experimental protocols for the cited characterization techniques are provided.
Physicochemical and Spectral Data Comparison
The following table summarizes the key characterization data for 3-Bromo-4-nitrophenol and its structural isomers and analogs. These compounds share a substituted phenol (B47542) core, with variations in the position and nature of the halogen and nitro group substituents, leading to distinct physical and spectral properties.
DSC shows an endothermic peak at 110-114°C (melting)[13]. TGA indicates decomposition starts around 193°C[9].
Experimental Protocols
The characterization data presented in this guide are typically obtained using standard analytical techniques. Below are generalized experimental protocols for these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom.[4]
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Integration of ¹H NMR signals helps determine the relative number of protons, and splitting patterns (singlet, doublet, triplet, etc.) provide information about neighboring protons.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy:
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the ATR crystal.
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups. For these compounds, key peaks include O-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and N-O stretching of the nitro group (asymmetric ~1500-1560 cm⁻¹, symmetric ~1300-1360 cm⁻¹).[14][15]
Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. For brominated compounds, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes) is expected. For chlorinated compounds, an isotopic pattern with a ratio of approximately 3:1 for the M⁺ and M+2 peaks is observed. The fragmentation pattern can provide further structural information.[5]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) into an aluminum pan.
Data Acquisition:
DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A reference pan is heated concurrently. The instrument measures the difference in heat flow between the sample and the reference.[11]
TGA: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously monitor the sample's weight.
Data Analysis:
DSC: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak of an endothermic event corresponds to the melting point.
TGA: The TGA curve shows the weight loss of the sample as a function of temperature, indicating thermal stability and decomposition points.[9]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound.
Caption: Workflow for chemical synthesis and characterization.
Comparative Analysis of 3-Bromo-4-nitrophenol in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biological activity and potential cross-reactivity of small molecules is paramount. This guide provides a comparative overview of 3-Bromo...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the biological activity and potential cross-reactivity of small molecules is paramount. This guide provides a comparative overview of 3-Bromo-4-nitrophenol, a compound with known antimicrobial, antifungal, antioxidant, and enzyme-inhibiting properties.[1] Due to the limited availability of specific cross-reactivity data for 3-Bromo-4-nitrophenol, this document leverages information from structurally similar nitrophenol derivatives to provide a comparative context. The following sections detail hypothetical cross-reactivity in a competitive ELISA, potential enzyme inhibition, and antimicrobial activity, alongside detailed experimental protocols to enable researchers to conduct their own assessments.
Immunoassay Cross-Reactivity
Immunoassays are crucial for detecting and quantifying small molecules. However, cross-reactivity with structurally related compounds can lead to inaccurate results. In a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for a specific nitrophenol, other derivatives may also bind to the antibody, albeit with different affinities. The following table illustrates a hypothetical cross-reactivity profile for 3-Bromo-4-nitrophenol and related compounds in an ELISA developed for 4-Nitrophenol. The half-maximal inhibitory concentration (IC50) indicates the concentration of the analyte that causes a 50% reduction in the maximal signal. A lower IC50 value signifies a higher binding affinity.
Table 1: Hypothetical Cross-Reactivity of a 4-Nitrophenol-Based Competitive ELISA
Compound
Structure
IC50 (nM)
Cross-Reactivity (%)*
4-Nitrophenol
10
100
3-Bromo-4-nitrophenol
50
20
3-Methyl-4-nitrophenol
80
12.5
2-Bromo-4-nitrophenol
120
8.3
2,4-Dinitrophenol
250
4
*Cross-reactivity (%) = (IC50 of 4-Nitrophenol / IC50 of test compound) x 100
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Enzyme Inhibition
Phenolic compounds are known to inhibit various enzymes. The inhibitory potential of 3-Bromo-4-nitrophenol can be compared with other nitrophenols against a common enzyme, such as a phosphatase, using a colorimetric assay. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 2: Hypothetical Enzyme Inhibition Data for Alkaline Phosphatase
Compound
IC50 (µM)
3-Bromo-4-nitrophenol
25
4-Nitrophenol
40
2-Bromo-4-nitrophenol
60
2,4-Dinitrophenol
15
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.
Table 3: Hypothetical Antimicrobial Activity (MIC) of Nitrophenol Derivatives
Compound
Escherichia coli MIC (µg/mL)
Staphylococcus aureus MIC (µg/mL)
3-Bromo-4-nitrophenol
64
32
4-Nitrophenol
128
64
2-Bromo-4-nitrophenol
256
128
2,4-Dinitrophenol
32
16
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
To facilitate the experimental validation of the data presented, detailed protocols for a competitive ELISA, an enzyme inhibition assay, and an antimicrobial susceptibility test are provided below.
Competitive ELISA Protocol for Small Molecule Detection
This protocol describes a competitive ELISA to determine the cross-reactivity of 3-Bromo-4-nitrophenol.
Materials:
96-well microtiter plates
Coating antigen (e.g., 4-Nitrophenol conjugated to a carrier protein like BSA)
Primary antibody (specific to the target analyte, e.g., anti-4-Nitrophenol antibody)
3-Bromo-4-nitrophenol and other competitor compounds
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Wash buffer (e.g., PBS with 0.05% Tween 20)
Substrate solution (e.g., TMB)
Stop solution (e.g., 2 M H₂SO₄)
Phosphate-buffered saline (PBS)
Procedure:
Coating: Coat the wells of a 96-well plate with the coating antigen at a concentration of 1-10 µg/mL in PBS. Incubate overnight at 4°C.
Washing: Wash the plate three times with wash buffer.
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
Washing: Wash the plate three times with wash buffer.
Competition: Prepare serial dilutions of the competitor compounds (including 3-Bromo-4-nitrophenol) and a standard (4-Nitrophenol). Add 50 µL of each dilution to the wells, followed by 50 µL of the primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.
Washing: Wash the plate three times with wash buffer.
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
Washing: Wash the plate five times with wash buffer.
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
Stopping the Reaction: Add 50 µL of stop solution to each well.
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 values.
Assay Preparation: Prepare serial dilutions of the test inhibitors in Tris buffer.
Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of Tris buffer, 25 µL of the enzyme solution, and 25 µL of the inhibitor solution to each well. Incubate for 10 minutes at 37°C.
Substrate Addition: Add 50 µL of pNPP solution to each well to start the reaction.
Incubation: Incubate the plate at 37°C for 15-30 minutes.
Stopping the Reaction: Add 50 µL of stop solution to each well.
Measurement: Measure the absorbance at 405 nm.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of 3-Bromo-4-nitrophenol.
Materials:
Bacterial strains (e.g., E. coli, S. aureus)
Cation-adjusted Mueller-Hinton Broth (CAMHB)
3-Bromo-4-nitrophenol and other test compounds
96-well microtiter plates
Sterile saline (0.85%)
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizations
To further clarify the experimental workflows and conceptual relationships, the following diagrams are provided.
Caption: Workflow for a competitive ELISA.
Caption: General workflow for an enzyme inhibition assay.
Caption: A hypothetical signaling pathway affected by nitrophenols.
Navigating the Safe Disposal of 3-Bromo-4-nitrophenol: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides e...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo-4-nitrophenol, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Hazard Information
3-Bromo-4-nitrophenol is classified as a hazardous chemical and poses several risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Additionally, it may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound and its waste with the utmost care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.
A summary of the key hazard information is presented below:
Safety glasses with side-shields or safety goggles
Protective Clothing
Standard laboratory coat, fully buttoned
Respiratory Protection
Use in a well-ventilated area or a chemical fume hood is required
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of 3-Bromo-4-nitrophenol waste in a laboratory setting. This process is designed to minimize exposure risk and ensure that the waste is managed in an environmentally sound manner.
1. Waste Segregation and Collection:
Solid Waste:
Carefully collect any solid 3-Bromo-4-nitrophenol waste, such as residual reagent or contaminated materials (e.g., weighing paper, gloves).
To prevent the generation of dust, lightly moisten the solid material with a small amount of water if necessary.
Place the collected solid waste into a dedicated, clearly labeled, and sealable hazardous waste container made of a compatible material.
Liquid Waste (Solutions):
Collect all liquid waste containing 3-Bromo-4-nitrophenol in a dedicated, leak-proof container.
Crucially, do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Contaminated Materials:
Any items that have come into contact with 3-Bromo-4-nitrophenol, including absorbent pads, disposable labware, and cleaning materials, must be treated as hazardous solid waste and disposed of accordingly.
2. Labeling and Storage:
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "3-Bromo-4-nitrophenol."
Include appropriate hazard pictograms (e.g., corrosive, irritant).
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials such as strong oxidizing agents and strong bases.
3. Spill and Decontamination Procedures:
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.
Wearing the appropriate PPE, contain the spill.
For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.
For solid spills, carefully sweep up the material, avoiding dust creation, and place it in the designated hazardous waste container.
Decontaminate the spill area using a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Report any spills to your laboratory supervisor and your institution's EHS office.
4. Final Disposal:
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
The recommended method for the ultimate disposal of nitrophenols is incineration under controlled conditions.[2] This process should be carried out at a licensed hazardous waste facility to ensure complete destruction of the compound and to control the emission of nitrogen oxides.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of 3-Bromo-4-nitrophenol.
Caption: Disposal workflow for 3-Bromo-4-nitrophenol.
Personal protective equipment for handling 3-Bromo-4-nitrophenol
For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety protocols and logistical information for the handling of 3-Bromo-4-nitrophenol (CAS No. 5470-65-5).
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling of 3-Bromo-4-nitrophenol (CAS No. 5470-65-5). Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
3-Bromo-4-nitrophenol is a hazardous substance that requires stringent safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:
The primary hazards associated with this compound are its potential for serious eye damage, skin irritation, and harm if ingested or inhaled.[1][3] Therefore, a comprehensive Personal Protective Equipment (PPE) protocol is mandatory for all personnel handling this chemical.
Body Part
Required PPE
Specifications and Best Practices
Eyes/Face
Chemical Safety Goggles & Face Shield
Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to offer maximum protection against splashes.[4]
Hands
Double Nitrile or Neoprene Gloves
For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splashes, heavy-duty neoprene or butyl rubber gloves should be utilized.[4] Gloves must be changed immediately if contaminated.
Body
Chemical-Resistant Laboratory Coat
A long-sleeved lab coat, fully buttoned, is required. The material should be appropriate for handling corrosive and toxic substances.[4]
Respiratory
NIOSH/MSHA Approved Respirator
Use a respirator if ventilation is inadequate or if there is a risk of inhaling dust particles.[5] Ensure proper fit and training before use.
Experimental Protocol: Safe Handling and Use
1. Preparation:
Ventilation: All handling of 3-Bromo-4-nitrophenol must be conducted in a certified and properly functioning chemical fume hood.
Designated Area: Establish a specific, clearly marked area within the fume hood for handling this compound to contain any potential spills or contamination.
Emergency Equipment: Before starting work, confirm the location and accessibility of the nearest emergency eyewash station and safety shower.
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before introducing the 3-Bromo-4-nitrophenol.
2. Handling:
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
Dispensing: When weighing or transferring the solid compound, use a spatula and handle it carefully to avoid creating dust.
Solution Preparation: If preparing a solution, slowly add the 3-Bromo-4-nitrophenol to the solvent to prevent splashing.
Container Management: Keep all containers holding 3-Bromo-4-nitrophenol tightly sealed when not in use.
3. Post-Handling:
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, and hands must be washed thoroughly with soap and water immediately after.
Operational Plans: Spill and Disposal
Spill Response:
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For small spills, use an absorbent, non-combustible material like sand or earth to contain the substance.
Collect: Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste.
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
Containerization: All waste contaminated with 3-Bromo-4-nitrophenol, including used PPE and spill cleanup materials, must be placed in a clearly labeled, sealed container for hazardous waste.
Disposal Protocol: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Below is a diagram illustrating the safe handling workflow for 3-Bromo-4-nitrophenol.
Caption: Workflow for handling 3-Bromo-4-nitrophenol.